Product packaging for Succinic Acid(Cat. No.:CAS No. 110-15-6)

Succinic Acid

Cat. No.: B118178
CAS No.: 110-15-6
M. Wt: 118.09 g/mol
InChI Key: KDYFGRWQOYBRFD-UHFFFAOYSA-N
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Description

Significance of Succinic Acid as a Platform Chemical

A platform chemical is a molecule that can be converted into a wide range of other chemicals and materials. rsc.org this compound's four-carbon structure with a carboxylic acid group at each end makes it a highly functional and versatile building block. nih.gov It serves as a precursor for the synthesis of numerous valuable chemicals, including 1,4-butanediol (B3395766) (BDO), tetrahydrofuran (B95107) (THF), and various polyesters and resins. stenvironment.orgwikipedia.org

The bioeconomy leverages renewable biological resources to produce food, energy, and industrial goods. This compound produced through the fermentation of biomass is a prime example of a bio-based product that can displace petroleum-derived chemicals, thereby contributing to a more sustainable chemical industry. researchgate.netbohrium.com The biological production of this compound is considered a cleaner and greener technological option, with the potential to sequester carbon dioxide, a potent greenhouse gas. nih.gov This process often involves the fermentation of sugars derived from renewable feedstocks like corn starch, sugarcane molasses, and even lignocellulosic biomass. stenvironment.orgbohrium.com

The transition to bio-based this compound has significant economic and environmental ramifications.

Economic Implications: The market for bio-based this compound is experiencing substantial growth. The global market was valued at USD 260.24 million in 2024 and is projected to reach USD 1069.47 million by 2032, growing at a CAGR of 6.8%. databridgemarketresearch.com The economic viability of bio-based this compound is closely tied to the price of crude oil and the efficiency of fermentation and purification processes. mdpi.com While the production cost of bio-based this compound has historically been higher than its petrochemical counterpart, advancements in metabolic engineering and bioprocess optimization are making it increasingly cost-competitive. rsc.orgmdpi.com Several companies, including BioAmber, Myriant, Reverdia, and Succinity, have been key players in the commercialization of bio-based this compound. ufrj.br

Market Projections for Bio-Based this compound
YearMarket Value (USD Million)
2024260.24
2032 (Projected)1069.47

Environmental Implications: The primary environmental benefit of bio-based this compound production is the reduction of greenhouse gas emissions compared to the traditional petrochemical route. acs.org The biological process utilizes renewable resources and can involve the fixation of CO2. nih.govrsc.org Life cycle assessments have shown that bio-based production can significantly lower the carbon footprint. acs.org For instance, one study highlighted that the production of N-vinyl-2-pyrrolidone (NVP) from bio-based this compound could reduce global warming impacts by 25–53% compared to the fossil-based alternative. rsc.org However, it's important to consider the entire life cycle, as factors like land use for biomass cultivation and the use of certain catalysts can have other environmental impacts, such as eutrophication and acidification. rsc.org

Overview of this compound Research Trajectories

Current research on this compound is multifaceted, focusing on several key areas to enhance the efficiency and sustainability of its production and expand its applications.

Strain Development and Metabolic Engineering: A significant portion of research is dedicated to developing and optimizing microbial strains for this compound production. This includes metabolic engineering of bacteria like Escherichia coli and Corynebacterium glutamicum, and yeasts such as Saccharomyces cerevisiae. bohrium.comresearchgate.netresearchgate.net The goal is to maximize the yield, titer, and productivity of this compound by redirecting metabolic pathways, eliminating by-product formation, and enhancing tolerance to fermentation inhibitors. bohrium.comnih.gov

Utilization of Diverse Feedstocks: To improve the economic feasibility and sustainability of bio-based this compound, researchers are exploring the use of a wide variety of renewable feedstocks. scirp.org This includes not only first-generation feedstocks like glucose and sucrose (B13894) but also second-generation lignocellulosic biomass from agricultural residues (e.g., corn stover, sugarcane bagasse) and third-generation feedstocks like crude glycerol (B35011) and algae. bohrium.comfrontiersin.orgrsc.org The use of waste streams as feedstocks is a particularly promising avenue for creating a circular bioeconomy. mdpi.com

Process Optimization and Scale-up: Optimizing fermentation conditions such as pH, temperature, and nutrient supply is crucial for maximizing this compound production. mdpi.comresearchgate.net Researchers are also investigating different fermentation strategies, including fed-batch and continuous fermentation, to improve productivity. nih.gov The successful scaling-up of these processes from laboratory to industrial scale is a key focus for commercial viability. researchgate.net

Development of Novel Applications: Beyond its traditional uses, research is exploring new applications for this compound and its derivatives. A major area of interest is the production of biodegradable polymers like polybutylene succinate (B1194679) (PBS), which offers a sustainable alternative to conventional plastics. wikipedia.orgfrontiersin.org

Key Research Areas in this compound Production
Research AreaFocusKey Objectives
Strain DevelopmentMetabolic engineering of microorganismsIncrease yield, titer, and productivity
Feedstock UtilizationExploring diverse renewable resourcesReduce cost and enhance sustainability
Downstream ProcessingDeveloping efficient purification methodsLower production costs and environmental impact
Process OptimizationOptimizing fermentation conditions and strategiesImprove overall process efficiency and scalability
New ApplicationsDeveloping novel uses for this compound and its derivativesExpand market opportunities, particularly in biodegradable polymers

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O4 B118178 Succinic Acid CAS No. 110-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butanedioic acid
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InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
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InChI Key

KDYFGRWQOYBRFD-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)O)C(=O)O
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Molecular Formula

C4H6O4
Record name SUCCINIC ACID
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Related CAS

26776-24-9
Record name Butanedioic acid, homopolymer
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DSSTOX Substance ID

DTXSID6023602
Record name Butanedioic acid
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Molecular Weight

118.09 g/mol
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Physical Description

Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colourless or white, odourless crystals, Colorless odorless solid; [Hawley] White odorless solid; [HSDB] White fine crystals and fragments; [MSDSonline], Solid
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Boiling Point

455 °F at 760 mmHg (Decomposes) (NTP, 1992), 235 °C
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Flash Point

160 °C (open cup)
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Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, methanol; slightly soluble in deuterated dimethyl formamide; insoluble in toluene, benzene., 1 g sol in: 13 ml cold water; 1 ml boiling water; 18.5 ml alcohol; 6.3 ml methanol; 36 ml acetone; 20 ml glycerol; 113 ml ether, Practically insol in carbon disulfide, carbon tetrachloride, petroleum ether, IN 100 ML SOLVENT @ 25 °C: 9.0 G IN ETHANOL, 0.66 G IN ETHER, 0.02 G IN CHLOROFORM, In water, 8.32X10+4 mg/L @ 25 °C, 83.2 mg/mL
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Density

1.572 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.572 @ 25 °C/4 °C, BULK DENSITY: 55 LB/CU FT; NONHYGROSCOPIC
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Vapor Pressure

0.00000019 [mmHg], 1.91X10-7 mm Hg @ 25 °C /extrapolated/
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Impurities

ASH, 0.1% max; IRON, 10 ppm max; LEAD, 5 ppm max; SULFATES, 0.05% max; HEAVY METALS, 10 ppm max
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Color/Form

WHITE MINUTE MONOCLINIC PRISMS, Triclinic or monoclinic prisms

CAS No.

110-15-6
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Melting Point

363 to 365 °F (NTP, 1992), 185,0-190,0 °C, 188 °C, 185 - 188 °C
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Succinic Acid Biosynthesis and Metabolic Pathways

Central Metabolic Role of Succinic Acid

This compound, in its anionic form succinate (B1194679), is a critical component of core metabolic processes, directly linking it to the energy currency of the cell.

Intermediate in the Tricarboxylic Acid (TCA) Cycle

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a fundamental metabolic pathway for cellular respiration and the generation of energy in aerobic organisms. encyclopedia.pubnih.gov Within this cycle, succinate is a key intermediate. wikipedia.orgnih.govnih.gov The formation of succinate occurs from succinyl-CoA, a reaction catalyzed by the enzyme succinyl-CoA synthetase, which is coupled to the production of an ATP or GTP molecule. talentchemicals.comcreative-proteomics.com Subsequently, succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the mitochondrial electron transport chain. wikipedia.orgcreative-proteomics.com This oxidation reaction is a crucial step as it directly feeds electrons into the electron transport chain, contributing to the generation of the proton gradient necessary for ATP synthesis. wikipedia.orgcreative-proteomics.com The TCA cycle is a central hub for the metabolism of carbohydrates, fats, and proteins, all of which can lead to the formation of succinate. wikipedia.orgtalentchemicals.com

Biosynthetic Routes in Microorganisms

While this compound is a universal intermediate in the TCA cycle, certain microorganisms can produce it as a major fermentation end-product through specific biosynthetic pathways. nih.govchalmers.se These pathways are of significant interest for the bio-based production of this compound.

Reductive Branch of the TCA Cycle Pathways

Under anaerobic or microaerobic conditions, some microorganisms utilize a reductive branch of the TCA cycle to produce this compound. nih.govchalmers.seresearchgate.net This pathway operates in the reverse direction of the oxidative TCA cycle, starting from phosphoenolpyruvate (B93156) (PEP) or pyruvate (B1213749) and leading to the net production of succinate. chalmers.seresearchgate.net This reductive route is a key strategy for many natural this compound producers. nih.govfrontiersin.org

One of the primary routes for this compound biosynthesis via the reductive TCA cycle involves the carboxylation of phosphoenolpyruvate (PEP) to oxaloacetate, a reaction catalyzed by the enzyme PEP carboxylase (PPC). nih.govfrontiersin.orgresearchgate.net This pathway, often referred to as the rTCA (PPC) pathway, is prevalent in many microbes. frontiersin.org The subsequent steps involve the reduction of oxaloacetate to malate (B86768) by malate dehydrogenase (MDH), the dehydration of malate to fumarate by fumarase (FumABC), and finally, the reduction of fumarate to succinate by fumarate reductase (FrdABCD). nih.govfrontiersin.org The PPC enzyme plays a crucial role in CO2 fixation in this pathway. frontiersin.org Overexpression of the ppc gene has been shown to significantly enhance this compound production in engineered strains of Escherichia coli. nih.govnih.gov

Table 1: Key Enzymes in the Reductive TCA Cycle Pathway (PPC-Coupled)

EnzymeAbbreviationReaction Catalyzed
PEP CarboxylasePPCPhosphoenolpyruvate + CO₂ → Oxaloacetate + Pi
Malate DehydrogenaseMDHOxaloacetate + NADH + H⁺ → Malate + NAD⁺
FumaraseFumABCMalate ⇌ Fumarate + H₂O
Fumarate ReductaseFrdABCDFumarate + NADH + H⁺ → Succinate + NAD⁺

This table outlines the primary enzymatic steps in the biosynthesis of this compound through the PPC-coupled reductive TCA cycle.

An alternative reductive TCA cycle pathway for this compound biosynthesis is coupled to the enzyme PEP carboxykinase (PCK). nih.govfrontiersin.org This pathway, known as the rTCA (PCK) pathway, is also found in various bacteria and fungi. frontiersin.org Similar to the PPC-dependent route, it begins with the carboxylation of PEP to form oxaloacetate. frontiersin.org However, the PCK-catalyzed reaction is reversible and can generate ATP when converting PEP to oxaloacetate, making it energetically more favorable for cell growth and succinate production under certain conditions. frontiersin.org The subsequent reduction steps from oxaloacetate to succinate are the same as in the PPC-coupled pathway, involving malate dehydrogenase, fumarase, and fumarate reductase. frontiersin.org The efficiency of the PCK pathway can be influenced by factors such as CO₂ concentration. frontiersin.org

Table 2: Comparison of PPC and PCK Pathways

FeaturePEP Carboxylase (PPC) PathwayPEP Carboxykinase (PCK) Pathway
Key Enzyme PEP CarboxylasePEP Carboxykinase
Energy Coupling Does not generate ATPCan generate ATP
Prevalence Exists in almost all microbesExists in bacteria and fungi, especially natural this compound producers
CO₂ Fixation Critical role in CO₂ fixationAlso a key CO₂-fixing enzyme

This interactive table compares the key features of the two main reductive TCA cycle pathways for this compound biosynthesis.

Coupled to Pyruvate Carboxylase (PYC)

The biosynthesis of this compound can be coupled to the activity of pyruvate carboxylase (PYC), an enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate. nih.govfrontiersin.org This pathway represents a key CO2-fixing step. frontiersin.org Once oxaloacetate is formed, it enters the reductive branch of the TCA cycle to be converted into this compound through the sequential action of malate dehydrogenase (MDH), fumarate hydratase (FumABC), and fumarate reductase (FrdABCD). nih.govfrontiersin.org

The reaction catalyzed by PYC is significant as it serves an anaplerotic role, replenishing oxaloacetate to maintain the balance of the TCA cycle. frontiersin.org This makes PYC a critical regulatory enzyme in this pathway. frontiersin.org Metabolic engineering strategies have focused on overexpressing heterologous PYC in host organisms like Escherichia coli to divert pyruvate towards oxaloacetate, thereby enhancing this compound production. researchgate.net For instance, an E. coli strain engineered to express PYC from Lactococcus lactis demonstrated a significant increase in succinate yield. researchgate.net

Coupled to Malic Enzyme (MAE)

Another pathway for this compound biosynthesis involves the malic enzyme (MAE). This enzyme directly converts pyruvate and CO2 into malate. nih.gov Subsequently, malate is converted to this compound via the actions of fumarate hydratase (FumABC) and fumarate reductase (FrdABCD). nih.gov There are two main forms of malic enzyme, MaeA and MaeB, which can utilize NADH and NADPH as cofactors, respectively. nih.gov Overexpression of NAD+-dependent malic enzyme in certain E. coli mutants has been shown to restore fermentative metabolism of glucose, with this compound being the primary fermentation product. semanticscholar.org

Glyoxylate (B1226380) Shunt Pathway (GAC Pathway)

The glyoxylate shunt is an anabolic pathway that serves as a variation of the tricarboxylic acid (TCA) cycle. sciencevivid.comwikipedia.org This pathway is particularly important for organisms growing on acetate (B1210297) or other C2 compounds as the sole carbon source. sciencevivid.com The key feature of the glyoxylate shunt is that it bypasses the two decarboxylation steps of the TCA cycle. wikipedia.org

The pathway involves two key enzymes: isocitrate lyase (ICL) and malate synthase (MS). annualreviews.org Isocitrate lyase catalyzes the cleavage of isocitrate into succinate and glyoxylate. sciencevivid.comwikipedia.org Malate synthase then catalyzes the condensation of glyoxylate with acetyl-CoA to form malate. sciencevivid.com The net result is the conversion of two molecules of acetyl-CoA into one molecule of succinate and one molecule of malate. annualreviews.orgresearchgate.net This pathway is an anaplerotic reaction, replenishing the intermediates of the TCA cycle. annualreviews.org In the context of this compound production, the glyoxylate shunt offers a higher theoretical yield compared to some other pathways as it avoids the loss of carbon as CO2. researchgate.net

Oxidative Branch Pathway of the TCA Cycle

This compound is a natural intermediate of the oxidative branch of the tricarboxylic acid (TCA) cycle. nih.gov In this aerobic pathway, acetyl-CoA condenses with oxaloacetate to form citrate. frontiersin.org Through a series of enzymatic reactions involving citrate synthetase (GltA), aconitase (AcnAB), and isocitrate dehydrogenase (ICD), isocitrate is converted to α-ketoglutarate. nih.govnih.gov Subsequently, α-ketoglutarate is oxidatively decarboxylated to succinyl-CoA by the oxoglutarate dehydrogenase complex (OGDH). nih.gov Finally, succinyl-CoA synthetase (SucABCD) converts succinyl-CoA to succinate, a step that is coupled with substrate-level phosphorylation to generate ATP or GTP. nih.govnih.gov While this compound is produced, it is also consumed in the cycle, being further oxidized to fumarate by succinate dehydrogenase (SDH). nih.gov For the accumulation of this compound via this pathway, metabolic engineering strategies often involve the deletion or inhibition of succinate dehydrogenase to block its further conversion. researchgate.net

3-Hydroxypropionate Cycle (3HP Cycle)

The 3-hydroxypropionate (3HP) cycle is a carbon fixation pathway found in some green non-sulfur bacteria and chemotrophic archaea. libretexts.org This complex pathway involves 19 reactions and utilizes 13 multifunctional enzymes to fix three molecules of bicarbonate into one molecule of pyruvate. wikipedia.org Key enzymes in this cycle include acetyl-CoA carboxylase and propionyl-CoA carboxylase. libretexts.org

A portion of this cycle has been engineered into recombinant E. coli for the production of this compound. frontiersin.org In this engineered pathway, acetyl-CoA is carboxylated by acetyl-CoA carboxylase (ACC) to produce malonyl-CoA. frontiersin.orgnih.gov Malonyl-CoA is then converted to propionyl-CoA by the actions of malonyl-CoA reductase (MCR) and propionyl-CoA synthase (PCS). frontiersin.org Subsequently, propionyl-CoA is carboxylated by propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA, which can then be converted to succinyl-CoA and subsequently succinate. frontiersin.org This pathway has also been explored for the production of other valuable chemicals like 3-hydroxypropionic acid. nih.govnih.gov

This compound Production in Diverse Microbial Systems

A variety of microorganisms are capable of producing this compound, either naturally as a major fermentation end product or through metabolic engineering.

Natural Producers

Several microorganisms naturally produce significant amounts of this compound. These are often found in anaerobic environments, such as the rumen of cattle.

Non-Natural Producers

Corynebacterium glutamicum, a Gram-positive soil bacterium, is not a natural producer of this compound but has been metabolically engineered to become an efficient producer. asm.org This organism is attractive for industrial applications due to its GRAS (Generally Regarded As Safe) status. asm.org

Engineering strategies for this compound production in C. glutamicum have focused on:

Redirecting Carbon Flux: Overexpression of key anaplerotic enzymes such as pyruvate carboxylase (PYC) and phosphoenolpyruvate carboxylase (PPC) to channel more carbon towards the TCA cycle. nih.gov

Blocking Competing Pathways: Deletion of genes involved in the formation of byproducts like lactate (B86563) (ldhA) and acetate (pta, ackA, pqo). asm.org

Preventing Succinate Degradation: Knocking out genes encoding succinate dehydrogenase (sdhCAB) to prevent the oxidation of succinate. nih.gov

Enhancing Succinate Export: Overexpression of a succinate exporter to facilitate the secretion of the product. researchgate.net

Through these modifications, engineered C. glutamicum strains have been developed that can produce high titers of this compound under anaerobic conditions. nih.gov For example, by deleting the lactate dehydrogenase gene (ldhA) and overexpressing the pyruvate carboxylase gene (pyc), a strain was created that produced 146 g/L of this compound. nih.gov

Genetic Modifications in C. glutamicum for this compound ProductionStrategy
Overexpression of pyc and/or ppcIncrease anaplerotic flux
Deletion of ldhA, pta-ackA, pqo, catEliminate byproduct formation
Deletion of sdhCABPrevent succinate oxidation
Overexpression of succinate exporterEnhance product secretion
Yarrowia lipolytica

The oleaginous yeast Yarrowia lipolytica is a promising host for this compound production due to its ability to utilize a wide range of carbon sources and its tolerance to low pH environments. researchgate.netresearchgate.net Metabolic engineering strategies in Y. lipolytica have primarily focused on disrupting the tricarboxylic acid (TCA) cycle to force the accumulation of succinate.

A key strategy involves the deletion or modification of the succinate dehydrogenase (SDH) complex, which is responsible for the conversion of succinate to fumarate. nih.gov Deletion of the SDH5 gene, which encodes a subunit of the SDH complex, in Y. lipolytica has been shown to lead to significant this compound accumulation and secretion. nih.gov However, complete deletion of SDH genes can impair the strain's ability to grow on glucose. nih.gov To circumvent this, researchers have engineered strains by truncating the promoter of the SDH1 gene, resulting in a significant reduction in SDH activity without negatively impacting glucose utilization. nih.gov Another approach involved replacing the native promoter of the SDH2 gene with an inducible promoter to control SDH activity. nih.gov

Engineered Y. lipolytica strains have demonstrated high-level this compound production in fed-batch fermentations. One engineered strain produced 110.7 g/L of this compound from glycerol (B35011) without pH control. researchgate.netnih.gov Another study reported a titer of up to 160 g/L from crude glycerol using a fed-batch strategy. nih.gov Reconfiguring the reductive TCA cycle in the mitochondria has also led to significant this compound production, reaching 111.9 g/L with a yield of 0.79 g/g of glucose in a pilot-scale fermentation. nih.gov

Table 1: this compound Production in Engineered Yarrowia lipolytica Strains

Strain Genetic Modification Carbon Source Titer (g/L) Yield (g/g) Productivity (g/L/h) Reference
PGC202 Δsdh5, Δach1, ScPCK overexpression, YlSCS2 overexpression Glycerol 110.7 0.53 - nih.gov
ST8578 Truncated SDH1 promoter Glucose 35.3 0.26 0.60 researchgate.net
H222-AZ2 POT1 promoter replacing SDH2 promoter Glycerol 25 0.26 0.152 nih.gov
Engineered Strain Reconfigured reductive TCA cycle in mitochondria Glucose 111.9 0.79 - nih.gov
PGC01003 Δsdh5 Crude Glycerol 160 - - nih.gov
Saccharomyces cerevisiae

Saccharomyces cerevisiae, a well-established industrial microorganism, has been extensively engineered for the production of this compound. tandfonline.com Its robustness and high tolerance to acidic and osmotic stress make it a suitable candidate for industrial-scale fermentation. tandfonline.comsemanticscholar.org Metabolic engineering strategies in S. cerevisiae for this compound production have explored both oxidative and reductive metabolic pathways. tandfonline.comfrontiersin.orgresearchgate.net

A common approach to enhance this compound production is to disrupt the oxidative TCA cycle by deleting the genes encoding the catalytic subunits of succinate dehydrogenase, namely SDH1 and SDH2. nih.govtandfonline.comoup.com This blockage prevents the conversion of succinate to fumarate, leading to its accumulation. To further channel the carbon flux towards succinate, the ethanol (B145695) biosynthesis pathways are often eliminated by deleting alcohol dehydrogenase genes (ADH). tandfonline.com

Three primary metabolic routes can be exploited for this compound production in S. cerevisiae: the oxidative branch of the TCA cycle, the reductive branch of the TCA cycle, and the glyoxylate cycle. frontiersin.orgnih.gov The reductive pathway is particularly attractive as it involves the fixation of carbon dioxide, leading to a higher theoretical yield. tandfonline.comfrontiersin.orgnih.gov This route has been established in the cytosol by overexpressing pyruvate carboxylase (PYC2), retargeting peroxisomal malate dehydrogenase (MDH3) to the cytosol, and expressing a fumarase from Escherichia coli. frontiersin.org

Engineered S. cerevisiae strains have achieved significant this compound titers. For instance, a quadruple deletion strain (Δsdh1Δsdh2Δidh1Δidp1) produced 3.62 g/L of this compound in shake flask cultures with a yield of 0.11 mol per mol of glucose. nih.gov Another engineered strain, utilizing glycerol as a carbon source and expressing a dicarboxylic acid transporter from Aspergillus niger, reached a maximum titer of 10.7 g/L. frontiersin.orgnih.gov Furthermore, studies have demonstrated the possibility of uncoupling cell growth from this compound production, allowing for stable production rates at near-zero growth rates. nih.govresearchgate.net

Table 2: this compound Production in Engineered Saccharomyces cerevisiae Strains

Strain Genetic Modification Carbon Source Titer (g/L) Yield Reference
Δsdh1Δsdh2Δidh1Δidp1 Deletion of SDH1, SDH2, IDH1, IDP1 Glucose 3.62 0.11 mol/mol glucose nih.gov
UBR2CBS-DHA-AnDCT-02 "SA module" expression, AnDCT-02 transporter Glycerol 10.7 0.22 g/g glycerol frontiersin.orgnih.gov
SUC-632 Engineered industrial strain Glucose - 0.61 mol/mol glucose nih.govresearchgate.net
Pichia kudriavzevii

Pichia kudriavzevii (also known as Issatchenkia orientalis) is a non-conventional yeast that has garnered attention for its potential in producing organic acids, including this compound, due to its remarkable tolerance to low pH conditions. nih.govnih.gov This characteristic is highly advantageous for industrial fermentation processes as it can reduce the costs associated with downstream processing. nih.gov

Metabolic engineering strategies have been applied to P. kudriavzevii to enhance its this compound production capabilities. nih.gov Similar to other yeasts, these strategies often involve modifications to the central carbon metabolism to direct flux towards the accumulation of specific organic acids. The company BioAmber has utilized P. kudriavzevii for the commercial production of bio-based this compound. nih.gov

Research into the transport mechanisms of dicarboxylic acids in P. kudriavzevii has identified key transporters that play a role in this compound accumulation. The JEN family of carboxylate transporters, specifically PkJEN2-1 and PkJEN2-2, have been found to be involved in the transport of this compound. nih.gov These transporters are active in importing succinate, fumarate, and L-malate into the cell. Inactivating these transporters has been shown to reduce the influx of this compound, leading to enhanced extracellular accumulation during the later stages of fermentation. nih.gov This suggests that controlling the transport of this compound is a viable strategy for improving production in P. kudriavzevii.

While detailed metabolic engineering pathways for this compound production in P. kudriavzevii are less extensively documented in publicly available research compared to S. cerevisiae and Y. lipolytica, its inherent acid tolerance and successful commercial application underscore its potential as a robust host for this compound biosynthesis. nih.govnih.govnih.gov

Regulatory Mechanisms of Succinate Dehydrogenase (SDH) Activity

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a critical enzyme that links the tricarboxylic acid (TCA) cycle with oxidative phosphorylation. semanticscholar.org Its activity is tightly regulated by several mechanisms to meet the cell's energetic demands. semanticscholar.org

Post-translational Modifications (e.g., Phosphorylation, Succinylation)

The catalytic activity of SDH is modulated by post-translational modifications. nih.gov In mammalian cells, the SdhA subunit can be phosphorylated, which appears to decrease its activity. nih.gov Another significant modification is succinylation, a process where a succinyl group is added to a lysine (B10760008) residue. explorationpub.com The desuccinylation of the SDHA and SDHB subunits is catalyzed by the sirtuin SIRT5. nih.gov This modification has been implicated in the regulation of various metabolic pathways. nih.gov Reversible acetylation of multiple lysine residues in the mouse SdhA subunit has also been shown to reduce its catalytic activity. nih.gov

Substrate Availability

The activity of SDH is also regulated by the availability of its substrate, succinate, and the presence of inhibitors. Oxaloacetate, an intermediate of the TCA cycle, is a potent competitive inhibitor of SDH, binding to the succinate-binding site on the SDHA subunit. nih.govnih.gov The binding of oxaloacetate can significantly downregulate or even completely inhibit SDH activity. nih.gov Conversely, an increased concentration of succinate can promote the dissociation of oxaloacetate from the enzyme, thereby activating it. nih.gov This interplay between succinate and oxaloacetate concentrations allows for the modulation of SDH activity based on the metabolic state of the mitochondria. nih.gov

Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly controlled process, regulated at the transcriptional level to adapt to changing environmental conditions and metabolic needs. This regulation is primarily orchestrated by a network of global and specific transcription factors that respond to signals such as oxygen availability, the redox state of the cell, and the nature of the carbon source. These regulatory proteins modulate the expression of genes encoding key enzymes in the this compound production pathways, thereby directing carbon flux towards or away from succinate formation.

In microorganisms like Escherichia coli, a model organism for metabolic engineering, several global transcription factors play pivotal roles. The Arc (anoxic respiration control) system, comprising the sensor kinase ArcB and the response regulator ArcA, is a key player in repressing aerobic metabolic pathways under anaerobic conditions. nih.gov This system is maximally activated during anaerobic fermentation, where it helps recycle NADH to NAD+ through the formation of products like succinate. nih.gov ArcA, when phosphorylated by ArcB in response to a reduced quinone pool (indicative of anaerobic conditions), acts as a transcriptional repressor for genes of the tricarboxylic acid (TCA) cycle. nih.govnih.govresearchgate.net For instance, ArcA directly binds to multiple sites in the promoter region of the sdhCDAB operon, which encodes succinate dehydrogenase, to repress its expression anaerobically. nih.gov This repression is crucial for preventing the oxidation of succinate and allowing its accumulation as a fermentation end product. Deletion of arcA leads to an increased flux through the TCA cycle even under anaerobic conditions. researchgate.net

Another critical global regulator in E. coli is the Catabolite Repressor/Activator (Cra), also known as FruR. nih.gov Cra is a dual-function transcription factor that controls carbon flow by responding to the intracellular concentration of fructose-1,6-bisphosphate (FBP). nih.gov In the context of this compound production, Cra has been shown to activate the expression of genes involved in the glyoxylate shunt (aceBA) and phosphoenolpyruvate (PEP) carboxylation (pck), both of which are important routes for succinate synthesis. nih.gov Interestingly, research has demonstrated a positive correlation between succinate production and the binding affinity of Cra for its effector, FBP. nih.gov Engineered mutations in Cra that enhance its binding to FBP can lead to increased activation of succinate biosynthesis genes, resulting in significantly higher this compound titers. nih.gov

The cAMP receptor protein (Crp) is another global regulator that influences this compound metabolism, primarily in response to carbon source availability. ethz.ch When glucose is scarce, intracellular levels of cyclic AMP (cAMP) rise, leading to the formation of the Crp-cAMP complex. This complex then activates the transcription of numerous genes, including those that can enhance this compound production. For example, Crp can directly activate the expression of the mdh gene (encoding malate dehydrogenase) and the gltA gene (encoding citrate synthase). nih.gov Furthermore, Cra can activate the expression of the crp gene itself, indicating a complex interplay between these global regulators. nih.gov

In the context of Actinobacillus succinogenes, a natural high-producer of this compound, transcriptional regulation also plays a key role in metabolic flux distribution. The deletion of the pflA gene, which encodes the pyruvate formate-lyase 1-activating protein, has been shown to significantly alter the expression of genes involved in both C3 and C4 pathways. oup.com For instance, a ΔpflA strain exhibits significantly higher expression levels of ldh (lactate dehydrogenase), pck (PEP carboxykinase), and frd (fumarate reductase) genes under dual-phase (aerobic-anaerobic) fermentation conditions compared to the wild type. oup.com This suggests that PflA may act as a repressor for these genes, and its removal redirects carbon flux.

In the yeast Saccharomyces cerevisiae, transcriptional control of this compound metabolism is also evident. Studies comparing high and low this compound-producing strains have highlighted the role of transcription factors like ADR1 and HAP4. researchgate.net For instance, a non-producing strain showed higher expression of HAP4 and lower expression of the ADR1 transcription factor compared to the best-producing strain. researchgate.netoup.com HAP4 is a global regulator of respiratory gene expression, while ADR1 is involved in the expression of genes for utilizing non-fermentable carbon sources. researchgate.net The differential expression of these regulators points to their involvement in controlling the metabolic switch between fermentation and respiration, which in turn affects succinate accumulation.

Environmental signals are crucial triggers for these transcriptional responses. The presence or absence of oxygen is a primary signal, sensed by systems like ArcAB in E. coli. nih.gov The redox state of the cell, reflected in the NADH/NAD+ ratio, also influences the activity of transcription factors. nih.gov Furthermore, the concentration of carbon dioxide can act as a signal, as it is a substrate for carboxylation reactions leading to succinate. dtu.dkfrontiersin.org Higher CO2 partial pressure has been shown to enhance the activity of key enzymes like PEP carboxykinase and promote carbon flux through the this compound pathway. dtu.dk

Interactive Data Table: Key Transcriptional Regulators of this compound Biosynthesis

OrganismTranscription FactorTarget Gene(s)/Operon(s)Regulatory Effect on TargetImpact on this compound Production
Escherichia coliArcAsdhCDABRepressionIncreases (under anaerobic conditions)
Escherichia coliCrapck, aceBActivationIncreases
Escherichia coliCrpmdh, gltAActivationIncreases
Actinobacillus succinogenesPflA (deletion)ldh, pck, frdIncreased ExpressionRedirects carbon flux
Saccharomyces cerevisiaeADR1Genes for non-fermentable carbon source utilizationLower expression in high producersCorrelated with higher production
Saccharomyces cerevisiaeHAP4Respiratory genesHigher expression in low producersCorrelated with lower production

Advanced Strategies for Enhancing Succinic Acid Bioproduction

Metabolic Engineering Approaches

Metabolic engineering offers a powerful toolkit to construct and optimize microbial cell factories for succinic acid production. frontiersin.orgfrontiersin.org These strategies primarily involve redirecting carbon flow, balancing cellular redox levels, optimizing the use of carbon dioxide, and improving the transport of substrates and products across the cell membrane. frontiersin.orgnih.gov By implementing these modifications, researchers have achieved significant increases in this compound titers and yields in various microorganisms, including Escherichia coli and Saccharomyces cerevisiae. nih.govplos.org

Redirecting Carbon Flux

A primary goal of metabolic engineering for this compound production is to channel the flow of carbon away from competing metabolic pathways and towards the desired product. frontiersin.orgresearchgate.net This is typically achieved by inactivating genes responsible for the synthesis of by-products and enhancing the activity of enzymes central to the this compound production pathway. frontiersin.orgnih.gov

Under typical fermentation conditions, microorganisms produce a mixture of end products, including acetate (B1210297), lactate (B86563), and ethanol (B145695), which compete with this compound for carbon and reducing equivalents. frontiersin.orgmdpi.com Deleting the genes that encode key enzymes in these competing pathways is a common and effective strategy to increase this compound yield. frontiersin.orgfrontiersin.org

For instance, in E. coli, the deletion of genes such as ldhA (lactate dehydrogenase), pflB (pyruvate formate-lyase), pta (phosphotransacetylase), and ackA (acetate kinase) has been shown to significantly redirect carbon flux towards this compound. frontiersin.orgfrontiersin.orgscielo.br The inactivation of ldhA and pflB is particularly crucial as it blocks the primary routes for lactate and formate (B1220265) production, respectively. nih.govresearchgate.net Similarly, deleting genes involved in ethanol production, such as adhE, further funnels metabolic intermediates into the this compound pathway. researchgate.netnih.gov

Research has demonstrated the effectiveness of this approach. For example, a mutant E. coli strain with deletions in ldhA, pflB, poxB, and pta-ackA showed a 6.2-fold increase in the final concentration of this compound compared to the wild-type strain. frontiersin.org Another study reported that deleting ldhA alone in E. coli resulted in a 1.6-fold increase in the this compound yield. frontiersin.org

Table 1: Impact of Blocking Competitive Pathways on this compound Production in E. coli

Genetic ModificationEffect on this compound ProductionReference
ΔldhA1.6-fold increase in yield frontiersin.org
ΔpflB, ΔldhAConsidered an excellent candidate for this compound production researchgate.net
Δldh, Δpta-ackA, ΔactA, ΔpoxB in C. glutamicumPart of a strategy that led to a >30-fold increase in production frontiersin.org
ΔldhA, ΔpflB, ΔpoxB, Δpta-ackA6.2-fold higher final concentration than wild-type frontiersin.org

To further enhance the redirected carbon flux, key enzymes within the this compound biosynthesis pathway are often overexpressed. frontiersin.orgnih.gov This strategy aims to pull metabolic intermediates through the pathway more efficiently, thereby increasing the final product concentration. plos.org

The primary enzymes targeted for overexpression include:

Phosphoenolpyruvate (B93156) (PEP) carboxylase (PPC): This enzyme catalyzes the conversion of phosphoenolpyruvate (PEP) and CO2 to oxaloacetate, a direct precursor to the reductive tricarboxylic acid (TCA) cycle branch leading to succinate (B1194679). frontiersin.orgfrontiersin.org Overexpression of ppc in E. coli has been shown to increase this compound concentration by 3.5-fold. frontiersin.org

PEP carboxykinase (PCK): Similar to PPC, PCK also carboxylates PEP to oxaloacetate, but this reaction is coupled with ATP formation, making it energetically favorable for cell growth and product synthesis. frontiersin.orgfrontiersin.org Overexpression of PCK from Actinobacillus succinogenes in a ppc mutant of E. coli resulted in a 6.5-fold increase in succinate production. asm.org

Pyruvate (B1213749) carboxylase (PYC): This enzyme converts pyruvate directly to oxaloacetate. frontiersin.orgfrontiersin.org Since E. coli naturally lacks this enzyme, heterologous expression of pyc from organisms like Lactococcus lactis or Rhizopus oryzae has been a successful strategy, leading to significant increases in this compound production. frontiersin.orgcnif.cnnih.gov For example, overexpressing the L. lactis pyc gene in an engineered E. coli strain resulted in a 25-fold increase in this compound production. frontiersin.org

Malate (B86768) dehydrogenase (MDH): This enzyme reduces oxaloacetate to malate. mdpi.comfrontiersin.org Overexpression of MDH has been identified as a key factor in enhancing succinate flux, particularly in organisms like Actinobacillus succinogenes. researchgate.net

Fumarase (Fum) and Fumarate (B1241708) reductase (Frd): These enzymes catalyze the final steps in the pathway, converting malate to fumarate and then fumarate to succinate, respectively. jmb.or.kr

Table 2: Effects of Overexpressing Key Enzymes on this compound Production

Enzyme OverexpressedHost OrganismFold Increase in Production/YieldReference
PEP carboxylase (PPC)E. coli3.5-fold increase in concentration frontiersin.org
PEP carboxykinase (PCK) from A. succinogenesE. coli (Δppc mutant)6.5-fold increase in production asm.org
Pyruvate carboxylase (PYC) from L. lactisE. coli (ΔadhE, ΔldhA)25-fold increase in production frontiersin.org
Pyruvate carboxylase (PYC) from R. oryzaeS. cerevisiae (Δsdh2)1.2-fold increase in concentration frontiersin.org
Malic enzyme (MaeB)E. coli2.4-fold increase in production frontiersin.org

Balancing Redox Ratios (NADH/NAD+)

The production of succinate via the reductive TCA cycle is a process that consumes significant amounts of the reducing equivalent NADH. mdpi.comresearchgate.net Therefore, maintaining a high NADH/NAD+ ratio is crucial for maximizing this compound yield. frontiersin.orgmdpi.com The glycolysis of one mole of glucose generates only two moles of NADH, while the production of two moles of succinate requires four moles of NADH. mdpi.com This deficit necessitates strategies to increase NADH availability. mdpi.com

Metabolic engineering approaches to balance the redox ratio include:

Blocking NADH-competing pathways: As mentioned previously, deleting pathways for by-products like ethanol and lactate not only redirects carbon but also saves NADH that would otherwise be consumed in their formation. researchgate.netnih.gov

Utilizing carbon sources with higher reduction potential: Fermenting more reduced substrates, such as glycerol (B35011) or sorbitol, can naturally provide more NADH compared to glucose. mdpi.comconstructor.university

Engineering cofactor regeneration: Introducing or overexpressing enzymes that can regenerate NADH can be effective. For example, expressing a membrane-bound transhydrogenase (pntAB) from E. coli in Corynebacterium glutamicum increased the NADH/NAD+ ratio and led to a 16% higher this compound yield. nih.gov The glyoxylate (B1226380) pathway is another route that can be engineered to bypass CO2-releasing steps and conserve reducing equivalents. frontiersin.org

Electrochemical methods: In bioelectrochemical systems, an external electrode can provide electrons to the culture, which can be transferred to NAD+ to form NADH, thereby enhancing the efficiency of succinate production. mdpi.com

Optimizing CO2 Supplementation and Fixation

The synthesis of this compound involves the fixation of CO2, making its availability a critical factor for high-yield production. frontiersin.orgfrontiersin.orgmdpi.com Theoretically, the production of 1 kg of this compound can fix at least 0.37 kg of CO2. frontiersin.org Strategies to optimize CO2 utilization focus on both the external supply and the intracellular fixation efficiency. frontiersin.org

Key strategies include:

Increasing CO2 concentration: Supplying high concentrations of CO2 or bicarbonate (HCO3-) to the fermentation medium can drive the carboxylation reactions catalyzed by PPC and PCK. mdpi.compnas.org Adding 20 g/L of NaHCO3 to a culture of recombinant E. coli overexpressing PCK resulted in a 2.2-fold higher this compound titer. frontiersin.org

Overexpression of CO2-fixing enzymes: As discussed in section 3.1.1.2, enhancing the activity of enzymes like PPC, PCK, and PYC is a direct way to improve the rate of CO2 fixation. frontiersin.orgfrontiersin.org The choice of enzyme can be critical; for instance, PCK is often more effective than PPC at high bicarbonate concentrations. frontiersin.org

Enhancing bicarbonate transport: The passive diffusion of bicarbonate across the cell membrane is slow. frontiersin.org Overexpressing specific bicarbonate transporters, such as SbtA and BicA, can increase the intracellular concentration of HCO3-, making it more readily available for the carboxylation enzymes. frontiersin.org

Novel CO2 delivery systems: Technologies like CO2 micro-nano bubbles are being explored to increase the solubility and mass transfer of CO2 in the fermentation broth, thereby improving its utilization efficiency and reducing the need for costly carbonate supplements. mdpi.com

Improvement of Substrate or Product Transportation

The efficient transport of substrates into the cell and the export of the final product out of the cell are essential for a robust and productive fermentation process. nih.govmdpi.com Accumulation of this compound inside the cell can be toxic and can cause feedback inhibition of key enzymes. mdpi.com

Metabolic engineering strategies to improve transport include:

Enhancing substrate uptake: For some microorganisms, the natural glucose transport system (PTS) can be a limiting factor. Engineering alternative transport systems, such as expressing the galP (galactose permease) and glk (glucokinase) genes in E. coli, can improve glucose uptake and succinate production. d-nb.info

Improving product export: Overexpressing specific succinate exporter proteins can facilitate the removal of this compound from the cytoplasm, relieving product inhibition and toxicity. nih.govmdpi.com In E. coli, the dicarboxylic acid transporter DcuC is an important succinate exporter under anaerobic conditions. nih.govrsc.org

Eliminating product re-uptake: Deleting genes responsible for succinate import, such as dctA in E. coli, prevents the cell from re-consuming the this compound that has been exported, thereby increasing the net extracellular accumulation. nih.govrsc.org

Use of Multi-gene Deletion Strains

Building on the principle of debottlenecking, the creation of multi-gene deletion strains is a powerful technique for maximizing this compound production. This approach involves the simultaneous removal of several genes that either divert carbon away from the succinate pathway or consume succinate itself.

A prime example is the development of an S. cerevisiae strain specifically engineered for succinate production. The metabolic engineering strategy involved the targeted deletion of multiple genes. The primary deletion targeted SDH3, a gene encoding a subunit of the succinate dehydrogenase complex, which is the main consumer of succinate. nih.govresearchgate.net To further channel carbon flux towards succinate, genes involved in competing pathways were also removed. The deletion of SER3 and SER33, which encode for 3-phosphoglycerate (B1209933) dehydrogenase, was a non-intuitive step identified through computational modeling to interrupt glycolysis-derived serine synthesis. plos.orgnih.govresearchgate.net This forces the cell to rely on TCA cycle intermediates for the synthesis of essential amino acids like glycine (B1666218) and serine, thereby coupling biomass formation directly to the pathway that produces succinate. plos.orgnih.gov

Integration of Systems Biology and Directed Evolution

The complexity of metabolic networks often makes it difficult to predict the effects of genetic modifications. Therefore, the integration of systems biology with directed evolution has become an indispensable strategy. Systems biology, particularly through the use of genome-scale metabolic models, allows for in silico predictions of non-intuitive gene deletion targets that could lead to enhanced succinate production. plos.orgnih.govnih.gov

For instance, the use of an evolutionary programming method with an S. cerevisiae genome-scale metabolic model identified the deletion of the succinate dehydrogenase complex (SDH3) and 3-phosphoglycerate dehydrogenase (SER3/SER33) as a promising strategy to couple succinate production with biomass growth. plos.orgnih.govresearchgate.net

Following the creation of these rationally designed multi-gene deletion strains, directed evolution is employed to further optimize the phenotype. The engineered strains are cultivated for multiple generations under specific selective pressures. This process allows for the selection of mutants that have adapted to the genetic modifications and exhibit improved growth rates and higher this compound productivity. plos.orgnih.gov This combination of computational design and laboratory evolution has been shown to yield significant improvements, with one study reporting a 30-fold increase in succinate titer and a 43-fold improvement in the yield on biomass in an engineered S. cerevisiae strain. plos.orgnih.gov Transcriptome analysis of the evolved strains can then identify second-round metabolic engineering targets, such as the overexpression of isocitrate lyase (ICL1), to achieve even greater production levels. plos.orgsysbio.se

Process Optimization Strategies for Fermentation

Beyond genetic engineering, optimizing the fermentation process itself is critical for achieving high yields and productivity of this compound. This involves the design of advanced bioreactor systems and the use of cost-effective, sustainable feedstocks.

Bioreactor Systems (e.g., Electro-Bioreactors)

The choice of bioreactor system and fermentation mode significantly impacts the efficiency of this compound production. While batch and fed-batch fermentations are common, innovative systems are being explored to enhance performance. One such advancement is the use of electro-bioreactors, or microbial electrosynthesis cells (MECs). These systems can supplement the reducing power required for the conversion of sugars to this compound, thereby increasing yield and productivity. Research has shown that using electric MECs during the fermentation of corncob hydrolysate can lead to a 1.31-fold increase in this compound production. plu.mx

Fed-batch fermentation is another widely used strategy to achieve high product titers by preventing substrate inhibition and maintaining optimal nutrient levels. nih.govmdpi.com By uncoupling the cell growth phase from the production phase, carbon can be more efficiently directed towards this compound synthesis. unl.pt This method has been successfully applied to various feedstocks, including fresh cassava root, where it yielded a this compound concentration of 151.44 g/L. nih.gov

Fed-Batch and Continuous Fermentation Strategies

To overcome substrate inhibition and enhance productivity, fed-batch and continuous fermentation strategies are widely employed in this compound bioproduction.

Fed-batch fermentation allows for the controlled addition of nutrients during the fermentation process, which can help maintain optimal substrate concentrations and alleviate the inhibitory effects of high initial substrate levels. frontiersin.orgjmb.or.kr This strategy has been shown to improve both the final this compound concentration and productivity. frontiersin.org For example, an engineered Actinobacillus succinogenes strain produced 50 g/L of this compound with a yield of 0.79 g/g in a fed-batch fermentation with the addition of MgCO3 as a pH buffering agent. jmb.or.kr In another study, fed-batch fermentation of Actinobacillus succinogenes in a 2 L stirred bioreactor using sugarcane bagasse hydrolysate yielded approximately 72.9 g/L of this compound, with a productivity of 1.40 g/L/h. mdpi.com

Continuous fermentation offers the potential for high-volume, long-term production with enhanced productivity. rsc.orgup.ac.za In this mode, fresh medium is continuously added to the bioreactor while the fermented broth is simultaneously removed. jmb.or.kr This approach can maintain the microorganism in a state of high metabolic activity. mdpi.com Continuous fermentation of Mannheimia succiniciproducens LPK7 at a dilution rate of 0.1 h-1 and a glucose feed concentration of 18.0 g/l achieved a this compound productivity of 1.77 g/l/h. jmb.or.kr The use of immobilized cells in continuous processes is a promising strategy to further increase productivity. rsc.orgmdpi.com For instance, a continuous fermentation system with immobilized A. succinogenes in a packed-bed bioreactor using glycerol as a substrate reached a this compound concentration of 51.16 g/L and a maximum productivity of 2.15 g/L/h. rsc.org Another study using a fibre-bed bioreactor with immobilized A. succinogenes reported a maximum this compound productivity of 3.61 g L−1 h−1 in fed-batch mode. rsc.org

Table 2: Comparison of Fed-Batch and Continuous Fermentation for this compound Production

Fermentation StrategyMicroorganismKey ParametersSuccinate Titer (g/L)Productivity (g/L/h)Reference
Fed-BatchActinobacillus succinogenes AS-PMFMgCO3 as buffer50N/A jmb.or.kr
Fed-BatchActinobacillus succinogenes GXAS137Sugarcane bagasse hydrolysate72.91.40 mdpi.com
ContinuousMannheimia succiniciproducens LPK7Dilution rate: 0.1 h-1N/A1.77 jmb.or.kr
ContinuousActinobacillus succinogenesImmobilized cells, Glycerol substrate51.162.15 rsc.org
Fed-BatchActinobacillus succinogenesImmobilized cells, Fibre-bed bioreactorN/A3.61 rsc.org

Co-culturing Microorganisms

Co-culturing, the simultaneous cultivation of two or more microorganisms, presents an innovative approach to enhance this compound production by creating synergistic metabolic interactions. researchgate.net This strategy can lead to more efficient substrate utilization and the creation of a more favorable environment for the this compound-producing organism. researchgate.netnih.gov

The co-culture approach can also be designed to utilize different components of a complex substrate. For instance, one microorganism could be responsible for breaking down complex carbohydrates into simpler sugars, which are then fermented by the this compound-producing microorganism. frontiersin.org This can be particularly beneficial when using waste biomass as a feedstock. frontiersin.org

Downstream Processing for this compound Recovery and Purification

Downstream processing is a critical and often costly component of bio-based this compound production, accounting for a significant portion of the total production cost. nih.govresearchgate.net The goal is to separate and purify this compound from the fermentation broth, which contains a complex mixture of cells, nutrients, by-products, and other impurities. nih.govmdpi.com Several methods have been developed for this purpose, each with its own advantages and disadvantages. mdpi.com

Direct Crystallization

Direct crystallization is a promising method for recovering this compound from fermentation broth due to its potential for high purity and relatively simple operation. researchgate.netrsc.org This technique involves adjusting the pH of the fermentation broth to a low value (typically around 2.0) to convert the succinate salt to its less soluble acid form, followed by cooling to induce crystallization. researchgate.net

One study reported a one-step direct crystallization process from an Actinobacillus succinogenes fermentation broth that yielded this compound with 90% purity and a 70% recovery rate by controlling the pH to less than 2.0 and the temperature to 4°C. researchgate.net Another investigation using a direct vacuum distillation-crystallization method on a simulated fermentation broth achieved a this compound purity of 97% and a yield of 75%. nih.gov When applied to actual fermentation broths, this method yielded 95% purity and a 70% recovery. rsc.org A two-stage crystallization process, where the first stage involved direct crystallization and the second stage involved co-crystallization with urea, achieved a recovery rate of 73.4% and a purity of over 99% for the initial this compound crystals. nih.govfrontiersin.org

Table 3: Performance of Direct Crystallization for this compound Recovery

Crystallization MethodSource BrothPurity (%)Yield/Recovery (%)Reference
One-Step Direct CrystallizationA. succinogenes fermentation broth9070 researchgate.net
Direct Vacuum Distillation-CrystallizationSimulated fermentation broth9775 nih.gov
Direct Vacuum Distillation-CrystallizationActual fermentation broth9570 rsc.org
Two-Stage Crystallization (1st stage)E. coli fermentation broth>9973.4 nih.govfrontiersin.org

Precipitation

Precipitation is a traditional method for recovering this compound, typically involving the addition of a chemical agent to form an insoluble succinate salt. researchgate.netanalis.com.my Calcium hydroxide (B78521) (Ca(OH)2) is commonly used, which precipitates calcium succinate. researchgate.net The resulting salt is then filtered and acidified, often with sulfuric acid, to produce this compound and a calcium sulfate (B86663) by-product. researchgate.net

While precipitation is a straightforward operation, it has some drawbacks. researchgate.netanalis.com.my A significant disadvantage of using calcium hydroxide is the production of large quantities of low-value calcium sulfate. mdpi.com One study reported that traditional calcium precipitation coupled with ion-exchange adsorption resulted in a yield of 52% and a purity of 92%. researchgate.net

Other precipitating agents have also been investigated. A comparative study on this compound recovery from carob pod extract fermentation broths found that using ammonia (B1221849) resulted in the highest recovery of 84.3%, while the calcium-based method was less effective. unl.pt The study also suggested that from a sustainability and economic perspective, magnesium-based precipitation could be a feasible option. unl.pt

Membrane Separation

Membrane separation technologies are gaining attention as an energy-efficient and environmentally friendly alternative for this compound recovery and purification. mdpi.comresearchgate.net These methods utilize semi-permeable membranes to separate components based on size, charge, or other physical properties. acs.org Key membrane processes include microfiltration, ultrafiltration, nanofiltration, and electrodialysis. mdpi.comresearchgate.net

Microfiltration (MF) and Ultrafiltration (UF) are effective for the initial clarification of the fermentation broth by removing microbial cells and other large particles. acs.org

Electrodialysis (ED) uses an electric potential to drive the transport of ions across ion-exchange membranes, allowing for the separation and concentration of succinate from the fermentation broth. mdpi.com This method can be integrated with the fermentation process for in-situ product removal. mdpi.com

Integrated membrane systems, such as a hybrid microfiltration-nanofiltration process, have been applied to purify organic acids, addressing the separation of products and carbon sources while enabling continuous operation and high product purity. researchgate.net

Extraction

Extraction techniques are a critical step in the downstream processing of this compound from fermentation broths. google.com Reactive extraction, in particular, has been identified as a promising method due to its potential for high selectivity and recoverability compared to other techniques like distillation, sorption, and membrane separation. ripublication.com This process involves the use of an extractant, typically a high molecular weight amine, dissolved in a suitable solvent to react with the this compound and form a complex that can be separated from the aqueous fermentation broth. nih.govaip.org

The efficiency of reactive extraction is influenced by several factors, including the type of amine and solvent used, their concentrations, and the pH of the aqueous solution. nih.govaip.org Research has shown that tertiary amines often provide high extraction efficiency. ripublication.comaip.org The choice of diluent is also crucial, as it affects the polarity of the organic phase and the degree of intermolecular hydrogen bonding with this compound. ripublication.com

Table 1: Research Findings on Reactive Extraction of this compound

Extractant/Amine Diluent/Solvent Extraction Efficiency/Yield Key Findings
Trihexylamine 1-Octanol >95% Achieved maximum extraction yields from an aqueous solution. nih.gov
Dihexylamine 1-Octanol >95% Achieved maximum extraction yields from an aqueous solution. nih.gov
Diisooctylamine 1-Hexanol >95% Achieved maximum extraction yields from an aqueous solution. nih.gov
Tripropylamine/Trioctylamine (8:2 ratio) Not specified >90% Achieved high efficiency at a 3.9 wt% this compound concentration. ripublication.com
Tridodecylamine Methyl isobutyl ketone (MIBK) 93% The maximum distribution coefficient was 13.238. ripublication.com
Tributylamine 1-Decanol 90% Highest efficiency was obtained with an initial this compound concentration of 5 g/L. aip.org
Tertiary Amines 1-Octanol ~88% The polarity of the diluent and intermolecular hydrogen bonding were significant. ripublication.com

Chromatography

Chromatography is a versatile and effective method for the purification of this compound from complex fermentation broths. nih.gov Various chromatographic techniques are employed, with ion exchange chromatography being particularly common. google.comexchangeresins.com This method separates molecules based on their charge and is well-suited for isolating this compound, which can exist as an anion in solution. exchangeresins.com

The selection of the resin is a critical aspect of chromatographic separation. Both strong and weak base anion exchange resins have been investigated for their efficacy in this compound purification. researchgate.netresearchgate.net The choice of resin, along with process parameters such as flow rate, eluent concentration, and temperature, significantly influences the separation efficiency. researchgate.netresearchgate.net Non-functionalized chromatographic resins have also been utilized, offering a robust method to separate this compound from salts and other organic acids in a single step. google.comgoogle.com

Table 2: Research Findings on Chromatographic Purification of this compound

Chromatographic Method Resin Type Separation Efficiency/Purity Key Findings
Anion Exchange Chromatography Amberlyst A21 (weak base) 76.1% Investigated the influence of flow rate, eluent concentration, and temperature. researchgate.net
Anion Exchange Chromatography Amberlite HPR 900 OH (strong base) 69.3% Investigated the influence of flow rate, eluent concentration, and temperature. researchgate.net
Anion Exchange Chromatography Amberlite IRA958 Cl (strong base) 81.2% Investigated the influence of flow rate, eluent concentration, and temperature. researchgate.net
Anion Exchange Chromatography NERCB 09 (weak alkaline) Adsorption capacity of 0.56 g/g High capacity was observed in a packed column test with a 50 g/L feed concentration. researchgate.net

The pH of the feed solution is a crucial parameter in ion exchange chromatography. For this compound purification using anion exchange resins, the pH is often adjusted to ensure the this compound is in its anionic form, facilitating its binding to the resin. exchangeresins.com For instance, adjusting the pH to between 6 and 7 ensures that the doubly charged succinate anion (C₄H₄O₄²⁻) is the predominant species. exchangeresins.com In contrast, processes using non-functionalized resins may require adjusting the pH to less than 3.0. google.com Through methods like ion exchange, this compound can be purified to a purity of over 99%. exchangeresins.com

In Situ Product Removal (ISPR)

Several technologies have been investigated for ISPR of this compound, including sorption, electrodialysis, and reactive extraction. ripublication.comeuropa.eu The choice of ISPR method often depends on the fermentation conditions, such as the pH of the broth. europa.eu For fermentations operating at a low pH, sorption has been evaluated, while electrodialysis is a suitable option for neutral pH fermentations. europa.eu

Table 3: Research Findings on ISPR for this compound Bioproduction

ISPR Technology Key Findings
Sorption From 22 screened sorbents and resins, several performed well on synthetic this compound solutions. However, performance was significantly reduced in real fermentation broth. europa.eu
Electrodialysis (ED) Can be used for both downstream batch recovery and continuous ISPR. ctechinnovation.com Continuous removal of succinate via single-step ED led to more efficient conversion of glucose to succinate. ctechinnovation.com Suppressed the production of other acids, improving product specificity. ctechinnovation.com
Expanded-Bed Adsorption (EBA) An integrated system with an anion exchange resin enhanced the cell growth of A. succinogenes from 48 to 126 hours. researchgate.netresearchgate.net Increased the final this compound titer to 145.2 g/L. researchgate.netresearchgate.net
Reactive Extraction Can be applied in an ISPR approach to alleviate product inhibition and yield a more concentrated product stream. ugent.be

Successful implementation of ISPR can lead to significant improvements in fermentation performance. For example, an integrated fermentation process using an expanded-bed adsorption (EBA) system for ISPR significantly increased the final this compound concentration to 145.2 g/L, with an average productivity of 1.3 g/L/h. researchgate.netresearchgate.net Similarly, the use of electrodialysis as an ISPR method has been shown to enhance biomass productivity and simplify product recovery. ctechinnovation.com These advanced strategies demonstrate the potential of ISPR to make the bioproduction of this compound more economically competitive with traditional petrochemical routes. europa.eu

Physiological and Molecular Roles of Succinic Acid Beyond Metabolism

Succinate (B1194679) Signaling and Cellular Regulation

Succinate's role as a signaling molecule is multifaceted, influencing a range of cellular activities from gene expression to inflammatory responses. This signaling can occur through both extracellular and intracellular mechanisms, highlighting the compound's versatility in cellular regulation.

Succinate can be released into the extracellular space, where it acts as a ligand for the G protein-coupled receptor 91 (GPR91), now officially known as SUCNR1. wikipedia.orguliege.be This receptor is expressed in various tissues, including the kidneys, liver, adipose tissue, and immune cells. frontiersin.orgphysiology.org The activation of SUCNR1 by succinate triggers intracellular signaling cascades that can lead to a variety of physiological responses. For instance, in the kidney, succinate-mediated activation of SUCNR1 is involved in the regulation of blood pressure. uliege.be In the context of the immune system, the interaction between succinate and SUCNR1 on dendritic cells and macrophages can modulate inflammatory responses. nih.govmdpi.com

The signaling pathways initiated by SUCNR1 activation are diverse and cell-type specific. They can involve the activation of different G proteins, such as Gq and Gi, leading to downstream effects like the mobilization of intracellular calcium and the inhibition of adenylyl cyclase. uliege.belu.se This receptor-mediated signaling pathway allows tissues to sense metabolic stress from distant sites, as elevated extracellular succinate can indicate conditions like hypoxia or inflammation elsewhere in the body. uliege.be

Table 1: Overview of Succinate Receptor 1 (SUCNR1)

Feature Description
Official Name Succinate Receptor 1
Previous Name G protein-coupled receptor 91 (GPR91)
Ligand Succinate
Receptor Type G protein-coupled receptor (GPCR)
Key Signaling Pathways Gq, Gi
Primary Functions Sensing extracellular succinate, modulating blood pressure, regulating immune responses
Tissue Distribution Kidney, Liver, Adipose Tissue, Immune Cells, Retina

Under hypoxic (low oxygen) conditions, cellular metabolism shifts, often leading to an accumulation of succinate. pnas.orgbiorxiv.org This accumulation is not merely a metabolic byproduct but serves as a critical signal of oxygen deprivation. nih.gov During hypoxia, the electron transport chain is inhibited, causing a reversal of the succinate dehydrogenase (SDH) reaction, which converts fumarate (B1241708) to succinate. biorxiv.orgmdpi.com This accumulated succinate can then influence cellular responses to hypoxia.

One of the key roles of succinate in hypoxia is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen. researchgate.netnih.gov By stabilizing HIF-1α, succinate promotes the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to hypoxia. mdpi.com This mechanism allows cells to adjust their metabolism and function to survive in low-oxygen environments.

Succinate has been identified as a key modulator of the epigenetic landscape, thereby influencing gene expression. nih.govbiorxiv.org This regulation is primarily achieved through its ability to inhibit a class of enzymes known as α-ketoglutarate-dependent dioxygenases, which include histone and DNA demethylases. nih.govmdpi.com These enzymes require α-ketoglutarate as a cofactor to function.

An increase in the intracellular succinate-to-α-ketoglutarate ratio, as seen in certain metabolic states or disease conditions, leads to the inhibition of these demethylases. nih.govbiorxiv.org This inhibition can result in hypermethylation of histones and DNA, which in turn alters chromatin structure and gene transcription. nih.govnih.gov For instance, changes in histone methylation patterns can either activate or repress gene expression, depending on the specific lysine (B10760008) residue affected. nih.gov This epigenetic regulatory role of succinate provides a direct link between cellular metabolism and the control of gene expression programs.

Mitochondria are the primary site of cellular respiration and also a major source of reactive oxygen species (ROS), such as superoxide (B77818). Succinate oxidation by SDH (Complex II) in the electron transport chain can be a significant contributor to mitochondrial superoxide production. nih.govportlandpress.com Under conditions of high mitochondrial membrane potential and a reduced coenzyme Q pool, electrons can be passed in reverse from SDH to Complex I, leading to the generation of superoxide. nih.gov

This process, known as reverse electron transport (RET), is particularly prominent when succinate is the primary substrate for respiration. portlandpress.comnih.gov The production of superoxide and other ROS by this mechanism is not always detrimental; at low levels, ROS can act as signaling molecules involved in various cellular processes. However, excessive ROS production driven by succinate can lead to oxidative stress and cellular damage. nih.gov The regulation of succinate-driven superoxide production is therefore critical for maintaining mitochondrial and cellular health. nih.gov

Succinate has emerged as a pro-inflammatory signal, particularly in the context of innate immunity. nih.govtechnologynetworks.com Macrophages, upon activation by stimuli like lipopolysaccharide (LPS), undergo metabolic reprogramming that leads to the accumulation of succinate. nih.gov This accumulated succinate can enhance the inflammatory response through several mechanisms.

One of the primary ways succinate promotes inflammation is by stabilizing HIF-1α. nih.govresearchgate.net As described earlier, succinate inhibits prolyl hydroxylases, leading to the stabilization and activation of HIF-1α. researchgate.net HIF-1α, in turn, can drive the expression of pro-inflammatory genes, including interleukin-1β (IL-1β). nih.gov This creates a feed-forward loop where an inflammatory stimulus leads to succinate accumulation, which then further amplifies the inflammatory response.

The stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) by succinate is a critical link between metabolism, hypoxia, and inflammation. nih.govresearchgate.net Under normoxic conditions, HIF-1α is continuously hydroxylated by prolyl hydroxylase domain enzymes (PHDs), which marks it for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. researchgate.netplos.org

Succinate, when it accumulates in the cytosol, can competitively inhibit PHDs. mdpi.comresearchgate.net This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation, even in the presence of oxygen—a state sometimes referred to as "pseudohypoxia". mdpi.com The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoters of target genes. researchgate.netplos.org In the context of inflammation, these target genes often include those encoding for pro-inflammatory cytokines, such as IL-1β, thereby potentiating the inflammatory cascade. nih.gov

Links to Inflammatory Responses

Redox Signaling and Mitochondrial Reactive Oxygen Species (ROS) Production

Succinic acid, via its oxidation by succinate dehydrogenase (SDH or Complex II) in the mitochondrial electron transport chain (ETC), is a significant contributor to the generation of reactive oxygen species (ROS). nih.govmdpi.com The accumulation of succinate can drive a process known as reverse electron transport (RET), where electrons flow backward from Complex II to Complex I, leading to a substantial increase in ROS production at Complex I. nih.gov This mechanism has been identified as a critical factor in the pathophysiology of conditions such as ischemia/reperfusion injury. nih.gov During ischemia, succinate accumulates, and its rapid re-oxidation upon reperfusion generates a burst of mitochondrial ROS. nih.gov

The production of ROS is not limited to RET. Studies indicate that Complex II itself can be an independent source of mitochondrial ROS. metajournal.com The enzyme is responsible for oxidizing succinate to fumarate and plays a role in maintaining ROS homeostasis. nih.gov However, under certain conditions, such as those found in some cancer cells, dominant succinate oxidation at Complex II is linked with enhanced ROS generation. mdpi.com The redox state of the ubiquinone (UQ) pool, which is the ratio of its reduced form (UQH₂) to its oxidized form (UQ), acts as a sensor for the efficiency of the ETC and influences the direction of electron flow and subsequent ROS production. nih.gov

Source of ROSMechanismAssociated Conditions
Mitochondrial Complex I Reverse Electron Transport (RET) driven by high levels of succinate oxidation at Complex II. nih.govIschemia/Reperfusion Injury, Epilepsy. nih.gov
Mitochondrial Complex II (SDH) Forward electron transport during the oxidation of succinate to fumarate. nih.govmetajournal.comProstate Cancer. mdpi.com
Mitochondrial Complex III Can be a major site of ROS production in succinate-respiring mitochondria. researchgate.netGeneral cellular respiration.

This table summarizes the primary mitochondrial sites of Reactive Oxygen Species (ROS) generation linked to succinate metabolism.

Succinylation of Metabolic Enzymes

Succinylation is a dynamic post-translational modification (PTM) where a succinyl group is transferred from succinyl-CoA to a lysine residue on a protein. nih.govresearchgate.net This modification is significant because it adds a relatively large, negatively charged group, which can substantially alter a protein's structure and function. nih.gov Succinylation has emerged as a key regulatory mechanism in cellular metabolism, affecting the activity, stability, and localization of enzymes involved in major metabolic pathways. nih.govfrontiersin.org

Research has shown that succinylation plays a critical role in regulating glucose, fatty acid, and amino acid metabolism. frontiersin.org For instance, the succinylation of the TCA cycle enzyme succinate dehydrogenase (SDH) inhibits its activity, which can impair mitochondrial respiration and lead to increased ROS production. frontiersin.org Conversely, the succinylation of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to enhance its activity, thereby increasing the flux through the glycolytic pathway. frontiersin.org The enzyme SIRT5, a member of the sirtuin family, is a major protein desuccinylase, removing succinyl groups and reversing the effects of this modification. researchgate.net In the absence of SIRT5, hyper-succinylation of mitochondrial proteins is observed, with one study noting that over 80% of TCA cycle proteins become succinylated, leading to reduced mitochondrial function. nih.gov

EnzymeMetabolic PathwayEffect of Succinylation
Succinate Dehydrogenase (SDH) Tricarboxylic Acid (TCA) CycleInhibition of activity. frontiersin.org
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) GlycolysisEnhancement of activity. frontiersin.org
Isocitrate Dehydrogenase (IDH) Tricarboxylic Acid (TCA) CycleInhibition of activity. nih.gov
Pyruvate (B1213749) Dehydrogenase Complex (PDHC) Glucose MetabolismReduced mitochondrial function. nih.gov
Carbamoyl Phosphate (B84403) Synthetase 1 (CPS1) Urea CycleActivity modulated by SIRT5 desuccinylation. researchgate.net
3-hydroxy-3-methylglutaryl-CoA synthetase 2 (HMGCS2) Ketone Body FormationActivity modulated by SIRT5 desuccinylation. researchgate.net

This table details the impact of succinylation on the activity of key metabolic enzymes.

This compound in Stress Physiology of Plants

Osmotic Regulation in Abiotic Stress (e.g., Drought, Salinity)

Plants facing abiotic stresses like drought and salinity employ a crucial survival strategy known as osmotic adjustment. plantarchives.orgutexas.edu This process involves the active accumulation of solutes, or osmolytes, within cells to lower their water potential. utexas.edu A lower cellular water potential helps to maintain a favorable water potential gradient, drawing water into the cell and thereby maintaining turgor pressure, which is essential for cell growth and function. plantarchives.orgutexas.edu

Type of OsmolyteExamplesPrimary Function in Stress Tolerance
Organic Acids Succinate, Malate (B86768), Citrate. updatepublishing.comContribute to osmotic potential, maintain ion homeostasis. updatepublishing.com
Amino Acids Proline, Citrulline. nih.govicrisat.orgOsmotic adjustment, ROS scavenging, protein stabilization. icrisat.org
Sugars/Polyols Glucose, Fructose, Fructans, Mannitol. nih.govOsmotic adjustment, energy source, membrane protection. nih.govicrisat.org
Quaternary Amines Glycine (B1666218) betaine. nih.govProtects enzymes and membranes, maintains osmotic balance. icrisat.org

This table provides an overview of different classes of osmolytes and their roles in plant abiotic stress response.

Involvement in Gamma-Aminobutyric Acid (GABA) Shunt

The Gamma-Aminobutyric Acid (GABA) shunt is a conserved metabolic pathway in plants that serves as a bypass to two steps of the tricarboxylic acid (TCA) cycle, namely those catalyzed by α-ketoglutarate dehydrogenase and succinyl-CoA ligase. nih.govfrontiersin.org The activity of the GABA shunt is significantly enhanced in response to a variety of biotic and abiotic stresses, including drought, salinity, heat, and hypoxia. nih.govnih.govbiotecharticles.com

The shunt consists of three key enzymes:

Glutamate (B1630785) Decarboxylase (GAD): Located in the cytosol, this enzyme converts glutamate to GABA. frontiersin.orgbiotecharticles.com

GABA Transaminase (GABA-T): A mitochondrial enzyme that converts GABA to succinic semialdehyde (SSA). frontiersin.orgbiotecharticles.com

Succinic Semialdehyde Dehydrogenase (SSADH): This mitochondrial enzyme catalyzes the final step, oxidizing SSA to succinate. frontiersin.orgbiotecharticles.com

The succinate produced by the GABA shunt enters the TCA cycle, thereby maintaining mitochondrial respiration and the generation of ATP. frontiersin.orgnih.gov This is particularly important under stress conditions when the normal functioning of the TCA cycle might be impaired. By providing an alternative route for carbon and nitrogen metabolism and sustaining energy production, the GABA shunt helps plants enhance their resistance to environmental stresses and prevent the excessive accumulation of ROS. nih.govnih.govresearchgate.net

StepReactantEnzymeProductLocation
1GlutamateGlutamate Decarboxylase (GAD)GABACytosol. biotecharticles.com
2GABAGABA Transaminase (GABA-T)Succinic Semialdehyde (SSA)Mitochondria. biotecharticles.com
3Succinic Semialdehyde (SSA)Succinic Semialdehyde Dehydrogenase (SSADH)SuccinateMitochondria. biotecharticles.com

This table outlines the sequential reactions, enzymes, and cellular locations of the GABA shunt pathway, culminating in the production of succinate.

Activation of Antioxidant Defense Mechanisms

This compound plays a dual role in the context of oxidative stress in plants. While its metabolism can generate ROS, it also triggers the activation of the plant's antioxidant defense systems. nih.gov Studies have shown that treatment with this compound can enhance mitochondrial activity, which leads to an increased biosynthesis of ATP but also an elevated production of ROS. nih.gov This initial, controlled increase in ROS acts as a signaling cascade, activating cellular defense mechanisms against oxidative stress. nih.gov

This activation results in the upregulated expression and activity of key antioxidant enzymes. nih.gov For instance, in millet plantlets, treatment with this compound led to an increase in the activity of superoxide dismutase (SOD), catalase, and peroxidase. scispace.comresearchgate.net This enzymatic enhancement helps plants to more effectively scavenge harmful ROS produced during stress events like hyperthermia. scispace.com Furthermore, this compound can stimulate the production of non-enzymatic antioxidants. In radish sprouts, different concentrations of this compound selectively boosted the levels of various antioxidants; a 10mM concentration increased ascorbate (B8700270) and glutathione, while a 0.1mM concentration preferentially stimulated the production of phenolic compounds. nih.gov This bolstered antioxidant capacity helps to reduce lipid peroxidation and enhances plant survival under stress. scispace.com

Antioxidant ComponentEffect of this compound TreatmentPlant Studied
Superoxide Dismutase (SOD) Increased activity. scispace.comresearchgate.netMillet. scispace.com
Catalase Increased activity. scispace.comresearchgate.netMillet. scispace.com
Peroxidase Increased activity. scispace.comresearchgate.netMillet. scispace.com
Ascorbate (Vitamin C) Increased biosynthesis (at 10mM). nih.govRadish Sprouts. nih.gov
Glutathione Increased biosynthesis (at 10mM). nih.govRadish Sprouts. nih.gov
Phenolic Compounds Increased production (at 0.1mM). nih.govRadish Sprouts. nih.gov

This table summarizes the observed effects of this compound application on various components of the plant antioxidant defense system.

Interaction with Phytohormones (e.g., Brassinosteroids, Jasmonates, Abscisic Acid)

The plant's response to abiotic stress is a complex network regulated by various signaling molecules, including phytohormones. nih.gov this compound-related stress responses are intricately linked with the signaling pathways of key phytohormones such as abscisic acid (ABA), brassinosteroids (BRs), and jasmonates (JA). nih.govnih.gov

Abscisic Acid (ABA) is a primary stress hormone that rapidly accumulates in plant tissues under drought and salinity, playing a central role in triggering adaptive responses like stomatal closure. icrisat.orgmdpi.com ABA signaling pathways also modulate the biosynthesis of osmolytes, which are crucial for osmotic adjustment—a process in which succinate can participate. icrisat.org

Brassinosteroids (BRs) and Jasmonates (JA) are also pivotal in regulating plant defenses against both biotic and abiotic stresses. nih.gov Research in rice has revealed a synergistic interaction between BR and JA pathways in response to cadmium toxicity. nih.gov Activation of the BR pathway was found to reduce the accumulation of cadmium and ROS. nih.gov This BR-mediated tolerance was dependent on the subsequent activation of the JA signaling pathway, indicating a cooperative mechanism where BRs promote the expression of JA pathway genes to mount an effective stress response. nih.gov The interplay between these hormones and metabolic pathways like the GABA shunt and osmolyte accumulation allows plants to fine-tune their growth and defense strategies to survive in challenging environments. nih.gov

PhytohormoneRole in Stress ResponseInteraction with Succinate-Related Pathways
Abscisic Acid (ABA) Primary sensor for drought and salinity; regulates stomatal closure. icrisat.orgmdpi.comModulates the biosynthesis of osmolytes for osmotic adjustment. icrisat.org
Brassinosteroids (BRs) Regulate responses to heavy metal stress (e.g., cadmium). nih.govPositively regulates stress tolerance; its action can depend on the JA pathway. nih.gov
Jasmonates (JA) Mediate responses to biotic and abiotic stresses. nih.govWorks synergistically with BRs to confer tolerance to cadmium stress in rice. nih.gov

This table summarizes the interactions between key phytohormones and plant stress responses related to this compound's roles.

Modulation of Photosynthetic Capacity

This compound, a key intermediate in the tricarboxylic acid (TCA) cycle, has been shown to play a significant role in modulating the photosynthetic capacity of plants. Its application can enhance plant respiratory metabolism, which in turn can lead to an improvement in the efficiency of photosynthesis. wellyoutech.com Research has demonstrated that treatment with this compound can lead to a notable increase in the leaf surface area and the mass fraction of dry matter. emu.ee

Studies on wheat have indicated that pre-sowing treatment with a this compound solution can increase the leaf surface area by 17–20% and the photosynthetic potential by a similar margin. emu.ee In lettuce plants grown under controlled conditions, the use of this compound has been found to increase the accumulation of plant biomass and the total leaf surface area. emu.ee Furthermore, it contributes to an increase in the concentration of primary photosynthetic pigments. By the 40th day of cultivation, the average accumulation of chlorophylls (B1240455) a and b in lettuce leaves increased by up to 41.2% and 42.9%, respectively, while carotenoid levels rose by 33.3% under the influence of this compound. emu.ee In wheat plants subjected to water deficiency, treatment with this compound increased the effective quantum yield of photosystem II, the photochemical quenching coefficient of chlorophyll, and the electron flux density by an average of 17-20%. stomuniver.ru

Therapeutic and Biological Activities

This compound exhibits a range of therapeutic and biological activities that extend beyond its metabolic functions. These properties have been confirmed in various clinical and experimental studies, highlighting its potential in influencing physiological processes. dntb.gov.uamedicine.dp.uaresearchgate.net

Antioxidant Properties

This compound has well-documented antioxidant properties. dntb.gov.uamedicine.dp.uaresearchgate.net It can protect the skin from free radicals, which are known contributors to premature aging. typology.com By neutralizing these reactive oxygen species, this compound helps shield against external aggressors. typology.com Research has shown its ability to reduce the intensity of lipid peroxidation, suggesting it may act as an anti-pollution agent and improve the stability of cosmetic products. cosmeticsdesign-asia.comroquette.com Analogs of this compound, such as this compound monoethyl ester, have also demonstrated antioxidant effects, contributing to an improved redox balance in animal models. nih.gov

Immunostimulating Properties

Separate clinical and experimental studies have confirmed that this compound possesses immunostimulating properties. dntb.gov.uamedicine.dp.uaresearchgate.net It has been shown to bolster the immune system and stimulate neural system recovery. drugbank.com The immunomodulatory effects of this compound are complex, with some research indicating it can act as a pro-inflammatory signal that enhances the production of cytokines like IL-1β. nih.govmdpi.com However, other studies suggest that succinate and its receptor, SUCNR1, can also promote anti-inflammatory responses, indicating that its effects are highly context-dependent. nih.gov This dual role suggests that this compound is a key regulator of macrophage responses and inflammation. nih.gov

Adaptogenic Properties

This compound is recognized for its adaptogenic properties, which contribute to an organism's ability to counteract stressors. dntb.gov.uamedicine.dp.uaresearchgate.net This characteristic is closely linked to its role in cellular energy metabolism. This compound and its salts, known as succinates, positively affect the oxygenation of the internal environment, stabilize the structure and functional activity of mitochondria, and help normalize ion metabolism within the cell. dntb.gov.uamedicine.dp.uaresearchgate.net These actions at the cellular level enhance the body's resilience and adaptive capacity to various physiological challenges.

Effects on Organ Function (e.g., Liver, Kidneys)

This compound has demonstrated varied effects on the function of vital organs such as the liver and kidneys.

Liver: Under hypoxic (low oxygen) conditions, succinate can act as a paracrine signal in the liver, released by hepatocytes to activate stellate cells, which can lead to fibrogenesis. wikipedia.orgnih.gov This suggests a role for succinate in liver homeostasis and in the response to ischemic injury. wikipedia.orgnih.gov However, some research challenges the idea that chronically elevated succinate is inherently damaging to the liver. One study using a transgenic mouse model with sustained high levels of blood succinate found no significant evidence of liver injury, with normal histopathology and functional readouts. nih.gov In mice on a high-fat diet, which typically impairs liver function, the addition of this compound was observed to have a positive effect on the functional condition of the liver, particularly with long-term intake. dntb.gov.uamedicine.dp.uaresearchgate.net

Kidneys: The role of succinate in kidney function is also multifaceted. It serves as a modulator of blood pressure by stimulating renin release. wikipedia.org High concentrations of succinate have been shown to induce renal injury, causing apoptosis (programmed cell death) in tubular epithelial cells. nih.gov Conversely, other studies highlight its protective effects. In cases of oxidant-induced injury to renal proximal tubular cells, succinate supplementation was found to ameliorate energy deficits and prevent the dysfunction of mitochondrial complex I. nih.gov In children living in ecologically unfavorable regions, a 14-day course of succinate intake resulted in a considerable improvement in kidney function under a water-salt load. nephrolog.ru Similarly, in mice fed a high-fat diet, which can lead to malfunctioning of the excretory system, the addition of this compound had a positive effect on the functional condition of the kidneys. dntb.gov.uamedicine.dp.uaresearchgate.net

Table 1: Research Findings on the Effects of this compound on Organ Function

Organ Condition Observed Effect Finding
Liver Ischemia/Hypoxia Paracrine signaling Succinate released by ischemic hepatocytes triggers activation of hepatic stellate cells. wikipedia.orgnih.gov
Liver Chronic Elevation No significant injury Sustained high levels of endogenous succinate did not cause conspicuous liver dysfunction. nih.gov
Liver High-Fat Diet Protective Long-term intake had a positive effect on liver functional condition. dntb.gov.uamedicine.dp.uaresearchgate.net
Kidneys High Concentration Injury Induced renal tubular cell apoptosis. nih.gov
Kidneys Oxidant Injury Protective Ameliorated energy deficits and prevented mitochondrial complex I dysfunction in tubular cells. nih.gov
Kidneys Environmental Stress Improved Function Improved kidney function under water-salt load in children from unfavorable regions. nephrolog.ru

Influence on Intestinal Microbiota

This compound can influence the composition of the intestinal microbiota. The gut microbiota itself is a major source of luminal succinate, with levels being almost undetectable in germ-free mice. nih.gov The addition of this compound to a high-fat diet in mice led to changes in the quantitative composition of key members of the obligatory microbiota, including Bifidobacterium spp. and Lactobacillus spp. dntb.gov.uamedicine.dp.uaresearchgate.net

Elevated levels of succinate in the gut have been associated with dysbiosis (microbial imbalance) and are often found in patients with inflammatory bowel disease (IBD). nih.govbohrium.com In zebrafish, a diet supplemented with this compound resulted in a higher abundance of Proteobacteria and a lower abundance of Fusobacteria and Cetobacterium, suggesting that while it can modulate metabolism, it may also induce gut microbiota dysbiosis. frontiersin.org The accumulation of succinate in the gut can be linked to a decrease in succinate-consuming bacterial strains or an increase in succinate-producing bacteria. nih.gov These changes in the microbiota composition may lead to the reproduction of facultative microflora, potentially contributing to the development of various diseases. dntb.gov.uamedicine.dp.uaresearchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Fumarate
Acetate (B1210297)
Propionate
Butyrate
Lactate (B86563)
Citrate
2-oxoglutarate
2-hydroxyglutarate
Acetyl-CoA
This compound monoethyl ester
Creatinine
Urea
Bilirubin
Glucose
Salicylic acid
Sorbic acid
Benzoic acid

Potential in Cancer Research (e.g., Ovarian Cancer)

Recent research has identified metabolic reprogramming as a hallmark of cancer, making it a potential target for new therapeutic strategies. frontiersin.org this compound (SA), a key intermediate in the tricarboxylic acid (TCA) cycle, has been implicated in the pathology of several cancers, including ovarian cancer. frontiersin.orgresearchgate.net The dysregulation of SA metabolism within the tumor microenvironment can influence tumor development and progression through various mechanisms. frontiersin.org

In the context of ovarian cancer, the role of SA is complex and multifaceted. The tumor microenvironment in ovarian cancer is often characterized by hypoxia and low glucose levels, leading to significant metabolic reprogramming in cancer cells. frontiersin.org Studies have shown that abnormal SA metabolism can affect tumor formation by acting as a signaling molecule. frontiersin.orgresearchgate.net

One of the key mechanisms through which this compound may influence ovarian cancer is via epigenetic modifications. An accumulation of succinate can inhibit the activity of α-ketoglutarate-dependent dioxygenases, which are crucial for histone and DNA demethylation. nih.gov This inhibition can lead to heritable epigenetic changes that alter gene function and are closely linked to the metabolic state of the cell. nih.gov

Furthermore, this compound can influence the tumor immune microenvironment. It has been found to induce the conversion of tumor-associated macrophages (TAMs), a process linked to the SUCNR1 receptor. nih.gov The expression of SUCNR1 in ovarian cancer has been positively correlated with markers for M2 macrophages, suggesting that this compound can induce TAMs through this receptor, leading to the infiltration of different immune cell subsets. frontiersin.orgnih.gov

Research has also explored the relationship between this compound metabolism and the cell cycle in ovarian cancer. For instance, the loss of function of succinate dehydrogenase subunit B (SDHB) leads to increased this compound levels, which in turn enhances the proliferation, invasion, and metastasis of tumor cells while inhibiting apoptosis. frontiersin.orgnih.gov Conversely, overexpression of SDHB has been shown to decrease these malignant characteristics and induce apoptosis. frontiersin.orgnih.gov

Recent studies utilizing single-cell sequencing have further elucidated the potential mechanisms of this compound in ovarian cancer. consensus.appfrontiersin.org This research has identified key hub genes (SPP1, SLPI, and CD9) whose expression patterns in ovarian cancer are closely associated with different cell types within the tumor microenvironment and may be potential targets for therapies involving this compound. consensus.app These findings highlight the intricate role of this compound in the pathology of ovarian cancer and suggest that targeting its metabolic pathway could offer new therapeutic avenues. researchgate.netfrontiersin.org

Key FindingImplication in Ovarian Cancer
Epigenetic Changes Succinate accumulation can alter gene function through histone and DNA demethylation inhibition. nih.gov
Immune Microenvironment This compound can induce the conversion of tumor-associated macrophages (TAMs) via the SUCNR1 receptor. frontiersin.orgnih.gov
Cell Cycle Regulation Loss of SDHB function increases this compound, enhancing tumor cell proliferation and invasion. frontiersin.orgnih.gov
Potential Therapeutic Targets Hub genes like SPP1, SLPI, and CD9 are associated with this compound's mechanism of action. consensus.app

Dysregulation in Genetic Mitochondrial Diseases

This compound metabolism is intrinsically linked to mitochondrial function, and its dysregulation is a key feature of certain genetic mitochondrial diseases. These disorders often arise from mutations in nuclear genes that encode for mitochondrial proteins, such as the enzymes involved in the TCA cycle.

A prominent example is Succinate Dehydrogenase (SDH) deficiency , also known as mitochondrial complex II deficiency. nih.gov SDH is a crucial enzyme complex embedded in the inner mitochondrial membrane with a dual role: it catalyzes the oxidation of succinate to fumarate in the TCA cycle and participates in the electron transport chain. nih.gov Mutations in the genes encoding the four subunits of SDH (SDHA, SDHB, SDHC, and SDHD) can lead to a wide range of clinical presentations. nih.gov The majority of clinically affected individuals have mutations in the SDHA gene and often present with Leigh syndrome, a subacute necrotizing encephalopathy. nih.gov Other manifestations can include epileptic encephalopathy and cardiomyopathy. nih.gov

Another significant group of genetic mitochondrial diseases associated with this compound metabolism involves Succinyl-CoA Synthetase (SCS) dysfunction. SCS is a mitochondrial enzyme that catalyzes the reversible conversion of succinyl-CoA to succinate, a step coupled with substrate-level phosphorylation. mdpi.com Pathogenic variants in the genes encoding the subunits of SCS, namely SUCLG1 and SUCLA2, are associated with mitochondrial encephalomyopathy. mdpi.com Deficiency in the ADP-forming succinyl-CoA synthetase (SCS-A), caused by mutations in the SUCLA2 gene, has been linked to encephalomyopathy and mitochondrial DNA (mtDNA) depletion. nih.gov The clinical onset for these conditions is typically in early childhood, with symptoms including severe hypotonia, dystonia, and progressive psychomotor regression. mdpi.com It is hypothesized that SCS activity is essential for mtDNA synthesis, and its deficiency may lead to mtDNA depletion through secondary dysfunction of other key enzymes. nih.gov

The pathophysiology of these diseases is complex. The dysfunction of the TCA cycle due to these enzyme deficiencies can lead to decreased apoptosis, an increase in reactive oxygen species, and the activation of pseudohypoxia pathways, which are mechanisms that have also been proposed to contribute to tumor development in some contexts. nih.gov

DiseaseAffected EnzymeGene(s)Key Clinical Manifestations
SDH Deficiency (Mitochondrial Complex II Deficiency) Succinate DehydrogenaseSDHA, SDHB, SDHC, SDHDLeigh syndrome, encephalopathy, cardiomyopathy. nih.gov
SCS-Related Mitochondrial Encephalomyopathy Succinyl-CoA SynthetaseSUCLG1, SUCLA2Early-onset encephalomyopathy, hypotonia, dystonia, psychomotor regression. mdpi.com
SUCLA2-Related mtDNA Depletion Syndrome ADP-forming Succinyl-CoA SynthetaseSUCLA2Encephalomyopathy, mitochondrial DNA depletion. nih.gov

Advanced Analytical Methodologies for Succinic Acid Research

Quantification and Profiling of Succinic Acid

Precise quantification and metabolic profiling of this compound are foundational to understanding its role in biological systems. creative-proteomics.com Various analytical platforms are utilized to measure this compound levels in diverse and complex matrices, from microbial fermentation broths to clinical samples like serum and urine. creative-proteomics.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of organic acids, including this compound, in various samples such as wine and fermentation broths. mjcce.org.mkresearchgate.net The method's popularity stems from its simplicity, speed, and stability. mdpi.com

Different HPLC configurations are employed for this compound analysis. Reversed-phase HPLC (RP-HPLC) is a common approach. mjcce.org.mkresearchgate.net For instance, a method using a C18 column with a mobile phase of 5 mM H₃PO₄ (pH 2.1) and UV detection at 210 nm has been validated for the analysis of several organic acids, including this compound, in wine. mjcce.org.mkresearchgate.net Another RP-HPLC method utilized an Eclipse XDB-C8 column and a mobile phase of 0.005 mol/L sulfuric acid solution (pH 2.5) to separate six organic acids, including this compound, within 7 minutes. researchgate.net

To handle complex matrices like hawthorn wine, which can cause interference, a clean-up step using an LC-18 solid-phase extraction (SPE) tube can be effective in removing impurities and shortening the elution time. mdpi.com However, some methods, like those using a dC18 column with UV detection at 210 nm, can reliably quantify this compound in wine with only simple dilution and filtration as sample pretreatment. mdpi.com While HPLC with UV detection is common, its sensitivity can be limited for compounds lacking a strong chromophore. pragolab.cz

Table 1: Comparison of Selected HPLC Methods for this compound Analysis

Column Mobile Phase Detection Sample Type Key Findings Reference
LiChrosorb RP-18 5 mM H₃PO₄ (pH 2.1) UV at 210 nm Wine Successful quantification of six organic acids with good recovery after SPE. mjcce.org.mkresearchgate.net mjcce.org.mkresearchgate.net
Eclipse XDB-C8 0.005 mol/L Sulfuric Acid (pH 2.5) UV at 210 nm Fermentation Broth Rapid and effective separation of six organic acids in under 7 minutes. researchgate.net researchgate.net
dC18 Not specified DAD at 210 nm Hawthorn Wine Reliable quantification with minimal sample preparation (dilution and filtration). mdpi.com mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. uran.uaund.edu Silylation is a common derivatization method, with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being frequently used. uran.uaund.edu

One study optimized the derivatization of bio-based this compound using BSTFA, identifying optimal conditions as a derivatization time of 3-4 hours at 70°C. uran.ua This method proved effective for quantifying succinate (B1194679) in biological samples. uran.ua GC-MS offers high resolution and sensitivity, making it suitable for identifying and quantifying a wide range of impurities in this compound samples, including other organic acids, amino acids, and saccharides. und.edu The use of Selected Ion Monitoring (SIM) mode in GC-MS can further enhance sensitivity by monitoring specific fragment ions characteristic of the target analyte. uran.ua For example, the trimethylsilyl (B98337) derivative of this compound shows characteristic ions at m/z 262, 247, 147, and 73. researchgate.net

Table 2: GC-MS Analysis Parameters for this compound

Derivatization Agent Optimal Conditions Key Fragment Ions (m/z) Application Reference
BSTFA 3-4 hours at 70°C Not specified Quantification in biological samples after ischemia/reperfusion injury. uran.ua uran.ua
MSTFA Not specified Not specified Quantification of endogenous metabolites in blood and urine. researchgate.net researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools for the sensitive and specific quantification of this compound in complex biological matrices. creative-proteomics.comresearchgate.net These methods combine the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. pragolab.cz

LC-MS/MS is particularly well-suited for clinical and preclinical applications, allowing for the rapid, accurate, and precise quantification of this compound in samples like serum, urine, and cell pellets. nih.govresearchgate.net A validated LC-MS/MS method for this compound quantification in various matrices utilized a C18 column for separation and a mass spectrometer with an electrospray ionization (ESI) source. nih.govresearchgate.net The use of a stable isotope-labeled internal standard, such as ¹³C₄ this compound, is crucial to correct for matrix effects and variations in ionization efficiency, ensuring high accuracy and precision. nih.govresearchgate.net This method demonstrated linearity over a range of 1.0-135.5 µM with low matrix effects. nih.govresearchgate.net

LC-MS methods have also been developed for quality control in industrial processes, such as the production of cyclohexanone, where this compound is a by-product. pragolab.cz An LC-MS method using an Acclaim™ Organic Acid (OA) column achieved baseline separation of succinic, glutaric, and adipic acids within 10 minutes. pragolab.cz Detection was performed in negative ion mode, with quantification based on the deprotonated molecular ions [M-H]⁻ at m/z 117 for this compound. pragolab.cz

Table 3: Performance Characteristics of a Validated LC-MS/MS Method for this compound Quantification

Parameter Value
Linearity Range 1.0 - 135.5 µM
Correlation Coefficient (r²) > 0.999
Matrix Effects < 9.1 %
Between-Run Accuracy < 11.0 %
Within-Run Accuracy < 7.8 %
Between-Run Precision (CV %) < 14.4 %

Source: nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-targeted analytical technique that provides detailed structural and quantitative information about molecules in a sample with minimal preparation. mdpi.com It can unambiguously identify and quantify multiple organic compounds simultaneously by comparing their signals to an internal standard of known concentration. mdpi.com

In this compound research, NMR has been used to study the conformational preferences of this compound in its different ionization states (fully protonated, monoanion, and dianion). researchgate.netacs.org By analyzing vicinal ³JHH coupling constants, researchers can determine the equilibrium between trans and gauche conformers. researchgate.net Another NMR technique, Licry-NMR, which involves dissolving the molecule in a liquid crystal mesophase, has been used to investigate the conformational equilibrium of this compound by analyzing direct dipolar couplings. tandfonline.com

Furthermore, hyperpolarization techniques like PASADENA (Parahydrogen and Synthesis Allow Dramatically Enhanced Nuclear Alignment) can significantly boost the sensitivity of NMR and MRI. nih.gov This has been applied to this compound by hydrogenating a precursor like 1-¹³C-fumaric acid-d₂ with parahydrogen, leading to a massive signal enhancement and enabling fast in vivo ¹³C imaging and spectroscopy. nih.gov

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a crucial tool for understanding and optimizing the production of this compound in microorganisms. up.ac.za It allows researchers to quantify the flow of carbon through the various metabolic pathways, providing insights into the productivity and limitations of a biocatalyst under different conditions. up.ac.zaresearchgate.net MFA is particularly valuable for identifying bottlenecks in production and for guiding metabolic engineering strategies to redirect carbon flux towards the desired product. up.ac.zafrontiersin.org

By establishing the metabolic network of a production organism, such as Actinobacillus succinogenes or Mannheimia succiniciproducens, and measuring the rates of substrate consumption and product formation, the intracellular flux distribution can be calculated. up.ac.zajmb.or.kr This analysis can reveal, for example, the relative contributions of different pathways, such as the C3 and C4 routes in A. succinogenes, to this compound formation. up.ac.za

MFA has been instrumental in evaluating the impact of different carbon sources, such as glucose and glycerol (B35011), on this compound production. researchgate.netresearchgate.net For instance, in A. succinogenes, MFA was used to analyze the effect of varying crude glycerol concentrations on the metabolic flux distribution. researchgate.netresearchgate.net Similarly, in Mannheimia succiniciproducens, flux balance analysis helped to understand the metabolism during continuous fermentation with glucose as the carbon source. jmb.or.kr The insights gained from MFA can lead to targeted genetic modifications, such as gene knockouts or overexpressions, to enhance this compound yield and productivity. frontiersin.org

Proteomics and Transcriptomics in Metabolic Engineering

Proteomics and transcriptomics are powerful "omics" technologies that provide a global view of the proteins and gene transcripts present in a cell at a given time. researchgate.nettandfonline.com In the context of metabolic engineering for this compound production, these approaches are invaluable for understanding the cellular response to genetic modifications and for identifying new targets for strain improvement. tandfonline.comoup.com

Transcriptomic profiling, using techniques like high-throughput DNA/RNA sequencing, reveals which metabolic pathways are activated under specific conditions. researchgate.net For example, transcriptomics was used to understand the mechanism behind the simultaneous utilization of sucrose (B13894) and glycerol in a homothis compound-producing strain of Mannheimia succiniciproducens. researchgate.net Analysis of the transcriptome of an engineered Saccharomyces cerevisiae strain helped identify secondary metabolic engineering targets, such as the overexpression of isocitrate lyase (ICL1), which led to a significant improvement in this compound titer and yield. plos.org

Table 4: Mentioned Compounds

Compound Name
¹³C₄ this compound
Acetic acid
Adipic acid
Amino acids
ATP
Benzalkonium chloride
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)
Carbon dioxide
Chitosan
Citric acid
Cyclohexanone
Ethanol (B145695)
Formic acid
Fumaric acid
Glutaric acid
Glycerol
Glucose
Glycine (B1666218)
Lactic acid
Malic acid
Methanol
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)
Oxalic acid
Phosphoric acid
Pyruvic acid
Serine
Shikimic acid
This compound
Sucrose
Sulfuric acid

Single-Cell Sequencing in Biological Research

Single-cell sequencing technologies, particularly single-cell RNA sequencing (scRNA-seq), have emerged as powerful tools for dissecting the complex roles of this compound in biological systems. By enabling the analysis of gene expression at the individual cell level, these methodologies overcome the limitations of traditional bulk sequencing, which provides only an averaged view of gene expression across heterogeneous cell populations. frontiersin.orgnih.gov This granular resolution is crucial for understanding the specific cellular responses to succinate and identifying the precise cell types that drive succinate-mediated signaling in tissues with complex compositions. frontiersin.orgnih.gov Research employing scRNA-seq has provided significant insights into how succinate influences the tumor microenvironment, immune responses, and intercellular communication.

Detailed Research Findings

Succinate Signaling in the Tumor Microenvironment

Recent studies have utilized scRNA-seq to investigate the mechanisms of this compound in the context of cancer, particularly its influence on the tumor immune microenvironment.

In ovarian cancer research, a combination of bioinformatics and single-cell sequencing technology was used to analyze the differences in cell populations and gene expression between ovarian cancer patients and healthy individuals. frontiersin.orgnih.gov The analysis revealed significant shifts in the immune cell landscape within the tumor microenvironment. frontiersin.orgnih.gov Specifically, the frequencies of several immune cell types, including B cells, CD4+ T cells, CD8+ T cells, and macrophages, were markedly increased in ovarian cancer tissue. frontiersin.orgnih.gov Conversely, populations of endothelial cells and natural killer (NK) cells were found to be decreased. frontiersin.orgnih.gov

Further investigation at the single-cell level identified three key hub genes—SPP1, SLPI, and CD9—whose expression was closely linked to specific cell types and potentially modulated by this compound. frontiersin.orgnih.gov These findings suggest that this compound may exert its effects by influencing immune cell infiltration and altering gene expression in distinct cellular compartments, pointing toward novel therapeutic targets. frontiersin.orgnih.govphysiology.org

Table 1: Cellular and Genetic Findings from scRNA-seq in Ovarian Cancer Research frontiersin.orgnih.gov
Finding CategoryObservation in Ovarian Cancer TissueAssociated Cell Types
Altered Immune Cell FrequenciesIncreased PopulationB cells, CD4+ T cells, CD8+ T cells, Macrophages, Plasma cells
Decreased PopulationEndothelial cells, NK cells, Pericytes/SMCs
Hub Gene ExpressionSPP1Primarily Macrophages
SLPIEpithelial cells
CD9Pericytes/SMCs, Epithelial cells

Similarly, in oral squamous cell carcinoma, integrated analyses including scRNA-seq have been used to explore metabolic heterogeneity. mdpi.com These studies found that in multicellular tumor spheroids, which model cancer stem cells, this compound was downregulated as part of altered citric acid cycle activity. mdpi.com This highlights the metabolic inactivity of cancer stem cells compared to differentiated cancer cells. mdpi.com

Elucidating Succinate Receptor (SUCNR1) Expression

Single-cell transcriptomics has been instrumental in clarifying the specific cell types that respond to extracellular succinate via its receptor, SUCNR1 (also known as GPR91). In skeletal muscle, it was long thought that muscle cells themselves responded to succinate released during exercise. However, scRNA-seq and fluorescent RNAscope analyses of human skeletal muscle tissue demonstrated that SUCNR1 mRNA is not expressed in muscle fibers. researchgate.netnih.gov Instead, its expression is localized to specific immune cell populations within the muscle tissue, particularly M2-polarized macrophages. physiology.orgresearchgate.netnih.gov This finding has reshaped the understanding of succinate's role in the adaptive response to exercise, indicating that it acts through a paracrine mechanism where succinate released from muscle cells signals to nearby macrophages. researchgate.netnih.gov

Table 2: SUCNR1 mRNA Expression in Human Skeletal Tissue at Single-Cell Resolution physiology.orgresearchgate.netnih.gov
Cell TypeSUCNR1 mRNA Expression LevelImplication
Skeletal Muscle FibersScarce / Not detectedMuscle cells are unresponsive to direct succinate signaling via SUCNR1.
Macrophages (M2-like)HighSuccinate acts as a paracrine signal to modulate immune cells within the muscle.
Immune, Adipose, and Liver TissuesExpressedSUCNR1 signaling is relevant in various tissues, often associated with immune cells.

Succinate Sensing in Immunity and Inflammation

The application of scRNA-seq has also uncovered novel roles for succinate in immunity beyond the tumor microenvironment.

Central Nervous System (CNS) Inflammation: In a mouse model of multiple sclerosis, scRNA-seq analysis revealed that microglia, the resident immune cells of the CNS, express SUCNR1. cam.ac.uk Genetic perturbation of the Sucnr1 gene specifically in microglia was shown to promote a more homeostatic microglial phenotype and reduce disease severity. cam.ac.uk This suggests that the succinate-SUCNR1 signaling axis in microglia is a key driver of chronic CNS inflammation. cam.ac.uk

Intestinal Immunity: Sequencing of intestinal tuft cells revealed that they express SUCNR1 and can sense succinate in the gut lumen. nih.gov The study found that succinate, a metabolite secreted by certain helminths and protists, was sufficient to trigger a type 2 innate immune response through a tuft cell-ILC2 (group 2 innate lymphoid cell) circuit. nih.gov This identifies a mechanism by which the host can monitor microbial metabolism and initiate an appropriate immune response. nih.gov

Future Research Directions and Challenges

Development of More Efficient Microbial Cell Factories

The heart of bio-based succinic acid production lies in the efficiency of microbial cell factories. Future research will focus on intensive metabolic and genetic engineering to enhance yield, titer, and productivity. While organisms like Actinobacillus succinogenes are potent natural producers, and engineered Escherichia coli and Saccharomyces cerevisiae show great promise, there is still room for improvement. nih.govnih.govresearchgate.net

Key research areas include:

Advanced Genetic Engineering: Utilizing tools like CRISPR-Cas9 to make precise genomic modifications. This includes redirecting carbon flux towards this compound synthesis, eliminating competing pathways that produce by-products like acetate (B1210297) and lactate (B86563), and enhancing the expression of key enzymes. nih.govfrontiersin.org

Redox Balance Optimization: this compound production is highly dependent on the cellular redox state, specifically the NADH/NAD+ ratio. mdpi.com Future work will involve engineering pathways to ensure an optimal supply of reducing equivalents (NADH) to the succinate (B1194679) production pathway, a known bottleneck. researchgate.net

Novel Microbial Chassis: Exploring and engineering non-conventional yeasts like Yarrowia lipolytica is a promising avenue. nih.gov Y. lipolytica is known for its high tolerance to acidic environments, which could simplify downstream processing. nih.gov

Strategies for Low-pH Fermentation

Performing fermentation at a low pH is highly desirable as it significantly reduces the cost of downstream processing, including product purification and the consumption of neutralizing agents. nih.gov However, acidic conditions are often detrimental to the growth and productivity of many microorganisms.

Future strategies will concentrate on:

Developing Acid-Tolerant Strains: Yeasts, in general, exhibit better resilience to low pH compared to bacteria. nih.govnih.gov Engineering yeast cell factories, such as Saccharomyces cerevisiae and Yarrowia lipolytica, for efficient this compound production at low pH is a major research focus. nih.govnih.gov A recent study reported an engineered Yarrowia lipolytica strain that produced 112 g/L of this compound at a low pH. frontiersin.org

Process Engineering: Implementing in-situ product removal techniques during fermentation can prevent the accumulation of this compound to toxic levels, thereby mitigating the effects of low pH on the microbial culture.

Overcoming Product Inhibition and Toxicity

A significant hurdle in achieving high-titer this compound production is the inhibitory effect of the product itself on the microbial host. researchgate.net High concentrations of succinate can disrupt cellular processes and limit further production.

Research efforts are directed towards:

Enhancing Transporter Efficiency: Overexpressing genes that code for succinate transport proteins can facilitate the efficient export of this compound out of the cell, reducing intracellular toxicity. nih.gov

In-situ Product Removal: Techniques like membrane electrolysis can be integrated with fermentation to directly extract this compound from the broth as it is produced. rsc.org This not only alleviates toxicity but also simplifies purification.

Adaptive Laboratory Evolution: Subjecting microbial strains to gradually increasing concentrations of this compound can lead to the evolution of more tolerant variants. mdpi.com

Integration of Biorefinery Concepts with this compound Production

The economic viability of bio-based this compound is closely tied to the cost of raw materials. Integrating its production into a biorefinery concept, which utilizes waste streams and co-produces other valuable products, is a critical future direction.

Key aspects of this integration include:

Utilizing Lignocellulosic Biomass: Using non-food feedstocks like corn stover, sugarcane bagasse, and winery waste reduces competition with food production and lowers costs. researchgate.netscirp.orgnih.gov Research is focused on developing efficient pre-treatment and hydrolysis methods to release fermentable sugars from these complex materials. mdpi.com

Waste Stream Valorization: Industrial by-products such as crude glycerol (B35011) from biodiesel production and CO2 from ethanol (B145695) fermentation can be used as inexpensive carbon sources. researchgate.netmdpi.compreprints.org

Techno-Economic Analysis and Commercialization of Bio-based this compound

For bio-based this compound to successfully compete with its petroleum-derived counterpart, it must be economically competitive. Techno-economic analysis (TEA) is crucial for identifying cost drivers and optimizing the production process.

Future research and commercialization efforts will focus on:

Reducing Production Costs: The cost of raw materials and downstream processing are major contributors to the final product price. preprints.org Research into low-pH fermentation and the use of waste feedstocks directly addresses these costs. preprints.orgrsc.org

Improving Process Efficiency: Increasing the yield, productivity, and final titer of this compound through metabolic engineering and optimized fermentation strategies is essential for improving economic feasibility. researchgate.netfrontiersin.org

Market Expansion: While the current market for this compound is significant, expanding its applications as a platform chemical for producing biodegradable polymers (like PBS), solvents, and other valuable chemicals will drive demand and support commercialization. nih.govwikipedia.org One analysis suggests that a facility producing 11.5 kilotons of bio-based this compound annually could have a payback time of under 5 years. researchgate.net

Exploring Novel Biological Activities and Therapeutic Applications

Beyond its industrial applications, this compound is a vital intermediate in cellular metabolism and is emerging as a signaling molecule with potential therapeutic uses. universalconference.usdrugbank.com

Emerging areas of research include:

Role in Disease: Aberrant accumulation of succinate has been linked to certain types of cancer and inflammatory conditions. wikipedia.orgmdpi.com Understanding these mechanisms could lead to new therapeutic strategies. For instance, succinate can stabilize hypoxia-inducible factor-1α (HIF-1α), promoting tumor growth, making it a potential target for cancer therapy. mdpi.comtandfonline.com

Therapeutic Potential: this compound has shown antioxidant, anti-inflammatory, and neuroprotective properties. universalconference.us Recent studies are exploring its potential in treating metabolic syndrome, cardiovascular diseases, and even as an antimicrobial agent. universalconference.us Research has also investigated its role in mitigating the effects of ischemia-reperfusion injury and its potential application in ovarian cancer therapy. wikipedia.orgnih.gov

Fungicidal Activity: Novel derivatives of succinate dehydrogenase inhibitors (SDHIs) are being developed as potent fungicides for agricultural use. acs.orgnih.govresearchgate.net

Advancements in Analytical and Monitoring Techniques

Accurate and real-time monitoring of this compound and other metabolites during fermentation is crucial for process control and optimization. However, current methods can be time-consuming and expensive. researchgate.net

Future advancements will likely include:

High-Throughput Analysis: Developing rapid analytical methods is essential. Techniques like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) are being optimized for high-throughput analysis of energy metabolites, including this compound, in complex biological samples. au.dk

Advanced Chromatography and Mass Spectrometry: GC-MS (Gas Chromatography-Mass Spectrometry) and HPLC-MS/MS are powerful tools for the precise quantification of this compound. uran.uacreative-proteomics.com Ongoing research aims to improve sample preparation and derivatization procedures to enhance accuracy and efficiency. uran.ua

Biosensors: The development of reliable biosensors for real-time, in-line monitoring of this compound concentrations during fermentation would represent a significant leap forward, allowing for more precise process control.

Understanding Complex Regulatory Networks in Diverse Organisms

This compound, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a crucial signaling molecule that extends its influence far beyond central metabolism. wikipedia.org It orchestrates a wide array of cellular processes by modulating gene expression, epigenetic landscapes, and signaling pathways. wikipedia.orgresearchgate.net However, the intricate regulatory networks governed by this compound are highly diverse across different organisms, presenting significant challenges and exciting opportunities for future research. Unraveling these complex systems is paramount for a deeper understanding of cellular physiology and for harnessing this compound's potential in various biotechnological and therapeutic applications.

In mammals, succinate acts as an extracellular signaling molecule by activating the G protein-coupled receptor 91 (GPR91), now known as SUCNR1. uliege.bewikipedia.org This receptor is implicated in a range of (patho)physiological processes, including hypertension, inflammation, and retinal angiogenesis. uliege.be The signaling cascade initiated by SUCNR1 activation is cell-type specific, involving different G proteins (Gq, Gi, and Gs) and downstream effectors like ERK1/2 and cyclic adenosine (B11128) monophosphate (cAMP). uliege.bespringermedizin.de A significant challenge lies in fully elucidating the tissue-specific signaling partners and downstream pathways of SUCNR1. uliege.be Future research must focus on developing more specific pharmacological tools to dissect the nuanced roles of SUCNR1 signaling in different physiological contexts, moving beyond preclinical animal models to understand its function in human health and disease. uliege.bewikipedia.org Furthermore, succinate can accumulate in the cytoplasm and nucleus, where it inhibits 2-oxoglutarate-dependent dioxygenases, thereby altering the epigenetic landscape and gene expression. wikipedia.org The interplay between receptor-mediated and epigenetic regulation by succinate is a complex area that warrants further investigation.

In the realm of microorganisms, the regulatory networks are equally complex. In bacteria, global regulators like the anoxic respiration control (Arc) system (composed of ArcA and ArcB) modulate gene expression in response to redox conditions, impacting this compound production. frontiersin.org Transcriptomic studies in Oenococcus oeni, a bacterium used in winemaking, have revealed that this compound can cause widespread changes in gene expression, downregulating genes related to nucleotide metabolism and translation while upregulating those involved in carbohydrate metabolism and defense mechanisms. oeno-one.euoeno-one.eu A key challenge is to identify the specific sensors and transcription factors that mediate these responses. Systems biology approaches, coupled with genetic engineering, are powerful tools for dissecting these networks. For instance, in Escherichia coli and Actinobacillus succinogenes, metabolic engineering efforts to enhance this compound production often involve manipulating regulatory genes to redirect carbon flux. frontiersin.orgmdpi.com

Yeast, particularly Saccharomyces cerevisiae and Kluyveromyces marxianus, serve as important model organisms and industrial cell factories for this compound production. nih.govnih.gov Research has shown that different yeast strains exhibit varied tolerance and metabolic responses to this compound. nih.gov Transcriptomic analyses have identified numerous this compound-responsive genes and promoters. nih.govnih.gov For example, in S. cerevisiae, high concentrations of this compound lead to the downregulation of the glyoxylate (B1226380) cycle gene ICL1 and the upregulation of the gluconeogenesis gene PCK1. nih.gov A major challenge is to move from descriptive transcriptomic data to a mechanistic understanding of the underlying regulatory circuits. Future work should aim to characterize the identified responsive promoters and transcription factors to engineer more robust and efficient yeast strains for industrial applications. nih.gov Integrated analysis of transcriptome and metabolome data will be crucial for building predictive models of these complex regulatory networks. nih.gov

In plants, this compound is not only a metabolic intermediate but also a potential growth-promoting compound. researchgate.net Its accumulation can be influenced by environmental factors like light intensity. nih.gov Studies in the medicinal plant Pinellia ternata suggest a link between photosynthesis, the TCA cycle, and this compound accumulation, possibly regulated by the HY5 transcription factor. nih.gov The GABA shunt is another pathway that can contribute to succinate levels, particularly under stress conditions. researchgate.net A significant knowledge gap exists in understanding how plants sense and respond to internal and external succinate signals. Future research should focus on identifying succinate transporters and receptors in plants and elucidating the signaling pathways that connect succinate levels to growth, development, and stress responses.

A universal layer of regulation across diverse organisms is the post-translational modification known as succinylation, where a succinyl group is added to lysine (B10760008) residues on proteins. frontiersin.orgmetwarebio.com This modification can alter protein function and is involved in regulating metabolism and other cellular processes. frontiersin.orgresearchgate.net The enzymes responsible for adding and removing these modifications (succinyltransferases and desuccinylases like SIRT5) are conserved across species. frontiersin.orgresearchgate.net A major challenge is the large-scale identification of succinylated proteins and the functional characterization of these modifications. Understanding how the "succinylome" is dynamically regulated in response to metabolic state and environmental cues is a key frontier in this field.

The table below summarizes key research findings on the regulatory effects of this compound in different organisms, highlighting the complexity and diversity of these networks.

Table 1: Research Findings on this compound's Regulatory Networks in Diverse Organisms

Organism/System Key Regulatory Component/Pathway Observed Effect/Function Research Focus/Challenge
Mammals SUCNR1 (GPR91) Receptor Mediates responses to local stress (ischemia, hyperglycemia); involved in hypertension, inflammation, and angiogenesis. uliege.befrontiersin.org Elucidating cell-type specific signaling partners and downstream pathways. uliege.be
2-oxoglutarate-dependent dioxygenases Inhibition by succinate leads to epigenetic changes and altered gene expression. wikipedia.org Understanding the interplay between receptor-mediated and epigenetic regulation.
Bacteria (O. oeni) Transcriptional Regulation This compound globally alters gene expression, affecting nucleotide and carbohydrate metabolism. oeno-one.euoeno-one.eu Identifying specific sensors and transcription factors mediating the response. oeno-one.eu
Bacteria (E. coli, A. succinogenes) Global Regulators (e.g., ArcA/B) Control gene expression in response to redox conditions, impacting succinate production pathways. frontiersin.org Optimizing metabolic engineering strategies by manipulating these regulatory networks. frontiersin.org
Yeast (S. cerevisiae) Glyoxylate & Gluconeogenesis Pathways High this compound concentration downregulates ICL1 and upregulates PCK1. nih.gov Moving from transcriptomic data to mechanistic understanding of regulatory circuits. nih.govnih.gov
Yeast (K. marxianus) SA-responsive Promoters Identification of promoters that respond to varying this compound concentrations. nih.gov Characterizing and utilizing responsive elements for dynamic metabolic control. nih.gov
Plants (P. ternata) Photosynthesis-TCA Cycle Crosstalk (HY5 TF) Light intensity modulates TCA cycle gene expression and this compound accumulation. nih.gov Elucidating the signaling pathways connecting environmental cues to succinate metabolism. nih.gov

| Diverse Organisms | Protein Succinylation (e.g., SIRT5) | Post-translational modification of lysine residues alters protein function, regulating metabolism. frontiersin.orgresearchgate.net | Large-scale identification and functional characterization of the "succinylome". |

Table of Mentioned Compounds

Compound Name
This compound
Succinyl-CoA
Fumarate (B1241708)
Oxaloacetate
Malate (B86768)
Isocitrate
α-ketoglutarate
Glyoxylate
γ-aminobutyric acid (GABA)
Acetyl-CoA
Pyruvate (B1213749)
Citrate
L-malic acid
L-lactic acid
Formate (B1220265)
Ethanol
Acetate
Glucose
Glycerol
Biotin
Urea
Prostaglandin E2 (PGE2)
Methionine
Serine
Glycine (B1666218)
Threonine
Lysine
Glutamate (B1630785)
Arginine
Lactate
Palmitic acid
Tryptophan
Butyrate
Propionate
1,4-butanediol (B3395766)
Tetrahydrofuran (B95107)
Butadiene
Maleic anhydride
Sorbitol
Fructose
Sucrose (B13894)
Arabinose
Galactose
Mannose
Xylose
Carbon dioxide
Oxygen
Adenosine triphosphate (ATP)
Cyclic adenosine monophosphate (cAMP)
Nicotinamide adenine (B156593) dinucleotide (NADH)
Coenzyme A (CoA)

Q & A

Q. What experimental frameworks resolve pH-dependent instability in this compound quantification?

  • Methodology :
  • Buffered extraction : Use phosphate-buffered saline (PBS, pH 7.4) to stabilize samples during LC-MS/MS analysis. Compare with unbuffered controls to quantify degradation rates .
  • Spike-and-recovery assays : Validate extraction efficiency under varying pH (4–9) to identify optimal conditions for biological matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.